C20 Sphingosine
Description
Properties
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-49-6 | |
| Record name | C20-Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the C20 Sphingosine Biosynthesis Pathway in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids, not only serving as structural components of cell membranes but also acting as key signaling molecules in a myriad of cellular processes. Within the nervous system, the composition of these lipids is particularly diverse and exquisitely regulated. This guide delves into the biosynthesis of a specific and functionally significant long-chain base, C20-sphingosine, within the neuronal context. While the canonical sphingolipid pathway commencing with the condensation of serine and palmitoyl-CoA to form an 18-carbon backbone is well-established, the synthesis of the 20-carbon variant is a less-chartered yet vital territory. This document provides a comprehensive overview of the enzymatic machinery, regulatory mechanisms, and functional implications of C20-sphingosine in neurons. We will explore its preferential incorporation into complex gangliosides, its role in neuronal development, synaptic function, and its potential involvement in neurodegenerative diseases. Furthermore, this guide offers detailed, field-proven protocols for the study of the C20-sphingosine pathway, from neuronal cell culture and lipid extraction to advanced analytical techniques, empowering researchers to dissect this critical metabolic route.
Introduction: The Significance of C20-Sphingosine in Neuronal Biology
The central nervous system (CNS) is uniquely enriched in complex sphingolipids, with gangliosides being particularly abundant in neuronal membranes. These molecules are not mere structural entities but are deeply involved in critical neuronal functions, including neuritogenesis, synaptic transmission, and memory formation[1]. A distinguishing feature of CNS gangliosides is the prevalence of a C20-sphingosine long-chain base, in contrast to the more common C18-sphingosine found in most other mammalian tissues and sphingolipid classes[1].
The presence and dynamic regulation of C20-sphingosine-containing gangliosides point to their specialized roles in the intricate processes of the brain. Notably, the proportion of C20-sphingosine in brain gangliosides increases during neuronal differentiation and continues to rise throughout the lifespan, suggesting a role in both developmental maturation and aging[1]. This observation has led to the hypothesis that the ratio of C18- to C20-gangliosides is a critical modulator of neuronal membrane properties and cellular functions[1].
Understanding the biosynthesis of C20-sphingosine is therefore paramount for elucidating its physiological roles and its potential as a therapeutic target in neurological disorders. This guide will provide a detailed exploration of this pathway, from the initial enzymatic steps to its functional consequences and the methodologies to investigate it.
The Enzymatic Pathway of C20-Sphingosine Biosynthesis in Neurons
The de novo synthesis of sphingolipids is a highly conserved pathway initiated in the endoplasmic reticulum (ER). While the canonical pathway is well-documented, the specific steps leading to the formation of a C20 sphingoid backbone in neurons involve nuances in substrate specificity of the core enzymatic machinery.
The Initial Condensation Step: Serine Palmitoyltransferase (SPT) and its Substrate Specificity
The committed and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine with a fatty acyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). The canonical reaction utilizes palmitoyl-CoA (C16:0) to produce 3-ketodihydrosphingosine, the precursor to the C18 sphingoid backbone.
The synthesis of C20-sphingosine is thought to arise from the ability of the SPT complex to utilize longer-chain fatty acyl-CoAs as substrates. The SPT holoenzyme is a complex of at least two core subunits, SPTLC1 and either SPTLC2 or SPTLC3. The specific subunit composition can influence the enzyme's substrate preference. While the SPTLC1/SPTLC2 heterodimer shows a strong preference for palmitoyl-CoA, the inclusion of the SPTLC3 subunit has been shown to broaden the substrate specificity, enabling the use of shorter-chain acyl-CoAs[2][3]. Although direct evidence for a specific neuronal SPT isoform favoring C18-CoA or C20-CoA is still emerging, the expression of different SPT subunits in neurons likely contributes to the generation of the C20 backbone. The Human Protein Atlas indicates that SPTLC3 has low expression in the human brain, suggesting that other mechanisms or neuron-specific regulatory factors may be at play in dictating the preference for longer acyl-CoAs[4][5].
Downstream Modifications: Reduction, Acylation, and Desaturation
Following the initial condensation, the resulting 3-keto-dihydrosphinganine (with a C20 backbone in this case) is rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase. This C20-sphinganine is then acylated by one of the six ceramide synthases (CerS) to form dihydroceramide. Each CerS exhibits a preference for fatty acyl-CoAs of specific chain lengths, thus generating a diverse pool of dihydroceramides. Finally, dihydroceramide desaturase introduces a double bond into the sphingoid base to form ceramide, the central hub of sphingolipid metabolism.
The following diagram illustrates the core biosynthetic pathway leading to C20-sphingosine and its incorporation into ceramides.
Caption: De novo biosynthesis of C20-sphingosine and its incorporation into complex sphingolipids.
Regulation of C20-Sphingosine Biosynthesis in Neurons
The synthesis of sphingolipids is tightly regulated to maintain cellular homeostasis, as imbalances can lead to detrimental effects. In neurons, the regulation of C20-sphingosine levels is likely a multi-layered process involving transcriptional control of biosynthetic enzymes, feedback inhibition, and the spatial organization of the metabolic machinery.
A key regulatory mechanism of the de novo sphingolipid synthesis pathway involves the ORMDL family of proteins (ORMDL1, 2, and 3). These ER-resident proteins act as sensors of ceramide levels and, when ceramide is abundant, they bind to and inhibit the SPT complex, thus creating a negative feedback loop[6][7]. This regulation is crucial for preventing the toxic accumulation of sphingolipid intermediates. In the context of myelination, a process with high demand for sphingolipids, the ORMDL proteins are essential for restraining the pathway and preventing the accumulation of neurotoxic metabolites[6]. While the specific role of ORMDL proteins in regulating C20-sphingosine synthesis in neurons is an active area of research, it is plausible that they play a critical role in fine-tuning the production of this long-chain base.
Functional Roles of C20-Sphingosine in Neurons
The enrichment of C20-sphingosine in neuronal gangliosides suggests specialized functions within the CNS. These functions are intimately linked to the biophysical properties of the neuronal plasma membrane and the organization of signaling platforms.
Modulation of Membrane Microdomains (Lipid Rafts)
Gangliosides, along with cholesterol and other sphingolipids, are key components of membrane microdomains known as lipid rafts[8][9][10]. These dynamic platforms are crucial for concentrating signaling molecules and facilitating protein-protein interactions. The longer C20 acyl chain of sphingosine is thought to influence the properties of these rafts, potentially altering their stability, size, and protein composition. This, in turn, can modulate the activity of raft-associated receptors and signaling pathways that are vital for synaptic transmission and plasticity[11].
Role in Neuronal Development and Synaptic Plasticity
The increasing prevalence of C20-sphingosine during neuronal development and aging points to its involvement in these processes[1]. Gangliosides are known to play critical roles in neurite outgrowth, synapse formation, and the stabilization of neural circuits[11]. The specific incorporation of C20-sphingosine into these gangliosides may fine-tune their functions in these developmental events. Furthermore, by modulating the properties of synaptic lipid rafts, C20-sphingosine-containing gangliosides can influence synaptic plasticity, the cellular basis of learning and memory.
Experimental Protocols for the Study of C20-Sphingosine Biosynthesis
To facilitate research in this area, this section provides detailed, step-by-step protocols for key experiments. The causality behind critical steps is explained to ensure a thorough understanding of the methodologies.
Primary Neuronal Culture for Sphingolipid Analysis
Culturing primary neurons provides a controlled system to study neuronal sphingolipid metabolism. This protocol is optimized for generating relatively pure neuronal cultures with high reproducibility[12].
Materials:
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
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Dissection medium: Hibernate-E medium.
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Enzyme solution: Papain (20 U/mL) in Hibernate-E.
-
Coating solution: Poly-D-lysine (50 µg/mL) in sterile water.
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Culture plates/dishes.
Protocol:
-
Plate Coating (Causality: Provides a substrate for neuronal attachment and growth):
-
Coat culture surfaces with poly-D-lysine solution for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash three times with sterile water. Allow plates to dry completely.
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-
Tissue Dissection (Causality: Isolation of specific brain regions for neuronal culture):
-
Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.
-
-
Enzymatic Digestion (Causality: Dissociates the tissue into single cells):
-
Transfer the dissected tissue to the papain solution and incubate for 15-20 minutes at 37°C.
-
Gently invert the tube every 5 minutes to ensure even digestion.
-
-
Mechanical Dissociation (Causality: Further separates cells into a single-cell suspension):
-
Carefully remove the papain solution and wash the tissue three times with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a cloudy cell suspension is obtained. Avoid creating bubbles.
-
-
Cell Plating (Causality: Establishes the neuronal culture at an optimal density):
-
Determine cell density using a hemocytometer.
-
Plate the cells onto the coated culture dishes at a density of 50,000-100,000 cells/cm².
-
Incubate at 37°C in a humidified 5% CO2 incubator.
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-
Culture Maintenance (Causality: Supports neuronal survival and maturation while limiting glial proliferation):
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After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.
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To inhibit glial cell proliferation, add Ara-C (cytosine arabinoside) to a final concentration of 5 µM after 3-4 days in culture.
-
Perform half-media changes every 3-4 days thereafter. Neurons can be maintained for several weeks and will develop extensive axonal and dendritic networks.
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Lipid Extraction from Neuronal Tissues and Cells (Modified Folch Method)
The Folch method is a robust and widely used protocol for the extraction of total lipids from biological samples. This modified version is particularly suited for brain tissue, which is rich in complex and polar lipids[13][14][15][16].
Materials:
-
Chloroform/Methanol (2:1, v/v)
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0.9% NaCl solution
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Glass homogenization tubes and pestles
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Centrifuge capable of handling organic solvents
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Nitrogen gas stream or vacuum concentrator
Protocol:
-
Homogenization (Causality: Disrupts tissue/cell structure to allow for efficient solvent penetration and lipid extraction):
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For tissue samples, weigh the frozen tissue and add it to a glass homogenization tube. Add 20 volumes of ice-cold chloroform/methanol (2:1) (e.g., 20 mL for 1 g of tissue).
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For cultured cells, scrape the cells into phosphate-buffered saline (PBS), pellet by centrifugation, and add 20 volumes of ice-cold chloroform/methanol (2:1) to the cell pellet.
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Homogenize the sample thoroughly using a glass pestle or a mechanical homogenizer until no visible tissue/cell clumps remain.
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-
Agitation (Causality: Ensures complete extraction of lipids into the solvent phase):
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Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
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-
Phase Separation (Causality: Separates the lipids from water-soluble contaminants):
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Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture).
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Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases. A distinct upper aqueous phase and a lower organic phase will form.
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-
Collection of the Lipid-Containing Phase (Causality: Isolates the lipids for further analysis):
-
Carefully remove the upper aqueous phase by aspiration. This phase contains gangliosides and other polar molecules and can be saved for separate analysis if desired.
-
Collect the lower organic phase, which contains the majority of the lipids, including sphingosine, ceramides, and sphingomyelin.
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Drying and Storage (Causality: Removes the organic solvent to concentrate the lipids and prevents degradation):
-
Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C until analysis.
-
Quantification of C20-Sphingosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids. The following provides a general framework for the analysis of C20-sphingosine and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The choice of a C18 column is based on its ability to effectively separate lipids based on their hydrophobicity, allowing for the separation of C18 and C20 sphingoid bases.
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Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate (Causality: The aqueous phase for the reversed-phase separation. Formic acid and ammonium formate act as mobile phase additives to improve ionization efficiency in the ESI source).
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate (Causality: The organic phase for eluting the lipids from the column).
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids with increasing hydrophobicity. A typical gradient might start at 30% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters (Example in Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
C20-Sphingosine (d20:1): The precursor ion will be the [M+H]+ ion. A characteristic product ion will be monitored.
-
C20-Sphingosine-1-phosphate (d20:1 S1P): Can be analyzed in negative ion mode.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., d7-C18-sphingosine) should be used for accurate quantification. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Ceramide Synthase (CerS) Activity Assay in Cultured Neurons
This assay measures the activity of CerS enzymes by monitoring the conversion of a labeled sphingoid base into ceramide.
Materials:
-
Cultured primary neurons.
-
Assay buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 0.5 mM DTT.
-
Substrates: Labeled sphinganine (e.g., D7-dihydrosphingosine) and a specific fatty acyl-CoA (e.g., stearoyl-CoA for C18-ceramide synthesis).
-
Reaction stop solution: Chloroform/Methanol (2:1, v/v).
-
Internal standard: A ceramide species not endogenously present in the sample (e.g., C17:0-ceramide).
Protocol:
-
Cell Lysate Preparation (Causality: Releases the CerS enzymes from the cells for the in vitro assay):
-
Wash cultured neurons with ice-cold PBS and scrape them into a small volume of assay buffer.
-
Homogenize the cells by sonication or by passing them through a fine-gauge needle.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Reaction (Causality: Allows the CerS enzymes in the lysate to catalyze the formation of ceramide from the provided substrates):
-
In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50 µg of protein) with the assay buffer.
-
Add the labeled sphinganine and the fatty acyl-CoA to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction (Causality: Stops the enzymatic reaction and extracts the lipid products for analysis):
-
Stop the reaction by adding the chloroform/methanol stop solution.
-
Add the internal standard.
-
Perform a lipid extraction as described in section 5.2.
-
-
Analysis by LC-MS/MS (Causality: Quantifies the amount of labeled ceramide produced, which is a direct measure of CerS activity):
-
Analyze the lipid extract by LC-MS/MS, monitoring the specific MRM transition for the labeled ceramide product.
-
Calculate the enzyme activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg/min).
-
Quantitative Data on C20-Sphingosine in Neurons
The concentration of C20-sphingosine and its derivatives varies depending on the brain region, developmental stage, and disease state. The following table summarizes representative quantitative data from the literature.
| Sphingolipid Species | Brain Region/Cell Type | Condition | Concentration (approx.) | Reference |
| C20-Sphingosine containing GM1 | Mouse Hippocampus | Adult | 21-34% of total GM1 | [17] |
| C20-Sphingosine containing Gangliosides | Bovine Brain | - | 37-64% of total gangliosides | [18] |
| C20-Sphingosine | Elderly Human Brain | Frontal and Temporal Cortex | Detected in major gangliosides | [19] |
C20-Sphingosine in Neurodegenerative Diseases
Alterations in sphingolipid metabolism are increasingly implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Given the enrichment of C20-sphingosine in neurons and its role in membrane structure and signaling, it is plausible that dysregulation of its biosynthesis or metabolism contributes to neuronal dysfunction and death in these conditions.
For instance, in Huntington's disease, there is a reported shift in the sphingolipid profile in the caudate nucleus, favoring long-chain (C18) over very-long-chain ceramides[20]. While this study did not specifically quantify C20-ceramides, it highlights the importance of acyl chain length in the context of neurodegeneration. Further research is needed to specifically investigate the levels and roles of C20-sphingosine and its derivatives in various neurodegenerative diseases.
Future Directions and Conclusion
The C20-sphingosine biosynthesis pathway in neurons represents a fascinating and functionally significant area of neurobiology. While significant strides have been made in understanding the general principles of sphingolipid metabolism, many questions regarding the specific regulation and roles of C20-sphingosine remain.
Future research should focus on:
-
Identifying the specific enzymatic and regulatory factors that control the synthesis of C20-sphingosine in neurons. This includes characterizing the neuron-specific composition and regulation of the SPT complex.
-
Elucidating the precise roles of C20-sphingosine-containing gangliosides in synaptic function and plasticity. Advanced imaging and lipidomics techniques will be instrumental in this endeavor.
-
Investigating the contribution of altered C20-sphingosine metabolism to the pathogenesis of neurodegenerative diseases. This could lead to the identification of novel biomarkers and therapeutic targets.
References
-
Brain Lipid Extraction Protocol. (2023, August 3). Microbe Notes. [Link]
-
General procedure. Cyberlipid. [Link]
-
Tissue TG & TC Protocol. (2013, April 3). MMPC.org. [Link]
-
Culturing primary neurons from rat hippocampus and cortex. (2015). Journal of Visualized Experiments, (100), e52786. [Link]
-
Protocol for Neuronal Live-imaging of primary cultures v1. (2023, December 21). ResearchGate. [Link]
-
How to prepare neuronal cell cultures. (2022, February 25). YouTube. [Link]
-
EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]
-
Primary neuron culture for live imaging of axonal cargoes. (2023, May 23). Protocols.io. [Link]
-
Establishing a Protocol to Culture Primary Hippocampal Neurons. (2018). DTIC. [Link]
-
Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient. (2014). ResearchGate. [Link]
-
C20-sphingosine as a determining factor in aggregation of gangliosides. (1976). FEBS Letters, 68(1), 1-5. [Link]
-
Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications. (2020). Frontiers in Neuroscience, 14, 572965. [Link]
-
Steps involved in the Folch procedure and one-step extraction method.... ResearchGate. [Link]
-
The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases. (2009). The Journal of biological chemistry, 284(43), 29598–29608. [Link]
-
Abnormal Gangliosides are Localized in Lipid Rafts in Sanfilippo (MPS3a) Mouse Brain. (2014). PloS one, 9(5), e96400. [Link]
-
A fluorescent assay for ceramide synthase activity. (2012). Journal of lipid research, 53(7), 1427–1434. [Link]
-
Imaging Mass Spectrometry Technology and Application on Ganglioside Study; Visualization of Age-Dependent Accumulation of C20-Ganglioside Molecular Species in the Mouse Hippocampus. (2008). PLoS ONE, 3(9), e3232. [Link]
-
Preparation of synaptic plasma membrane and postsynaptic density proteins using a discontinuous sucrose gradient. (2014). Journal of visualized experiments : JoVE, (91), 51896. [Link]
-
The Role of Gangliosides in Neurodevelopment. (2017). Nutrients, 9(2), 132. [Link]
-
Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts. iBiology. [Link]
-
SPTLC3 protein expression summary. The Human Protein Atlas. [Link]
-
Region-specific quantitation of glycosphingolipids in the elderly human brain with Nanoflow MEA Chip Q/ToF mass spectrometry. (2020). Glycobiology, 30(8), 586–598. [Link]
-
A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column. (2017). Analytical and bioanalytical chemistry, 409(1), 229–237. [Link]
-
The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice. (2019). eLife, 8, e51067. [Link]
-
Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]
-
Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. Neuronal gangliosides contain both C18. ResearchGate. [Link]
-
long and the short of Huntington's disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases. (2021). Brain Communications, 3(4), fcab271. [Link]
-
Neuronal Prosurvival Role of Ceramide Synthase 2 by Olidogendrocyte-to-Neuron Extracellular Vesicle Transfer. (2023). International Journal of Molecular Sciences, 24(6), 5961. [Link]
-
Challenges in the Analysis of Gangliosides by LC-MS. (2018). ResearchGate. [Link]
-
Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. (2021). Biochimica et biophysica acta. Molecular and cell biology of lipids, 1866(4), 158886. [Link]
-
The structure of gangliosides hides a code for determining neuronal functions. (2011). The FEBS journal, 278(22), 4287–4301. [Link]
-
SPTLC3 Gene - Serine Palmitoyltransferase Long Chain Base Subunit 3. GeneCards. [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
The Relationship Between Gangliosides and Nervous System Development. (2023). NeuroRegulation, 10(3), 163-172. [Link]
-
Expression patterns of SPTLC mRNAs in a commercial 24-human tissue cDNA.... ResearchGate. [Link]
-
Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. (2019). Frontiers in cell and developmental biology, 7, 28. [Link]
-
Orm/ORMDL proteins: Gate Guardians and Master Regulators. (2018). The Journal of biological chemistry, 293(17), 6214–6224. [Link]
-
An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. (2024). Metabolites, 14(10), 633. [Link]
-
Ectopic expression of ceramide synthase 2 in neurons suppresses neurodegeneration induced by ceramide synthase 1 deficiency. (2016). Proceedings of the National Academy of Sciences of the United States of America, 113(21), 5928–5933. [Link]
-
Dissecting the regulatory roles of ORM proteins in the sphingolipid pathway of plants. (2021). PLOS Computational Biology, 17(1), e1008563. [Link]
-
Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. (2000). Biochimica et biophysica acta, 1469(1), 63–77. [Link]
-
The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases. (2009). ZORA. [Link]
-
Gangliosides in neural stem cell fate determination and nerve cell specification--preparation and administration. (2024). bioRxiv. [Link]
-
NIH Public Access. eScholarship.org. [Link]
-
Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. (2012). InTech. [Link]
-
Preparation of synaptic plasma membrane and postsynaptic density proteins using a discontinuous sucrose gradient. (2014). Journal of visualized experiments : JoVE, (91), 51896. [Link]
-
Peer review in The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice. (2019). eLife. [Link]
-
Specific and comprehensive genetic targeting reveals brain-wide distribution and synaptic input patterns of GABAergic axo-axonic interneurons. (2022). eLife, 11, e76527. [Link]
-
Synaptic vesicle isolation and synaptic plasma membrane isolation. (A).... ResearchGate. [Link]
-
Insulin. Wikipedia. [Link]
Sources
- 1. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. SPTLC3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. genecards.org [genecards.org]
- 6. The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]
- 7. Peer review in The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]
- 8. Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts [ibiology.org]
- 9. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 15. mmpc.org [mmpc.org]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. Imaging Mass Spectrometry Technology and Application on Ganglioside Study; Visualization of Age-Dependent Accumulation of C20-Ganglioside Molecular Species in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to C20 Sphingosine and Its Role in Cell Signaling Cascades
Abstract
This technical guide provides a comprehensive exploration of C20 sphingosine, a less-studied, yet vital, long-chain sphingoid base. Primarily found within complex sphingolipids in the central nervous system, this compound plays a critical role in modulating membrane biophysics and, consequently, intricate cell signaling cascades. This document will delve into the unique structural characteristics and metabolism of this compound, its profound influence on membrane microdomains, and its subsequent impact on neuronal function and disease. Detailed experimental protocols for the extraction, detection, and functional analysis of C20-containing sphingolipids are provided for researchers and drug development professionals seeking to investigate this fascinating molecule.
Part 1: The Unique Landscape of this compound
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes.[1] The backbone of these lipids is a long-chain amino alcohol, with the most common and well-studied being C18 sphingosine. However, variations in the length of this aliphatic chain exist, giving rise to distinct sphingoid bases with unique properties and biological roles. Among these, this compound stands out for its specific enrichment in the nervous system, particularly within gangliosides.[2]
While free this compound is not found in high abundance, its incorporation into complex sphingolipids, such as ceramides and gangliosides, significantly influences their biophysical properties.[3][4] This alteration of the lipid landscape has profound implications for the organization of membrane microdomains, often referred to as lipid rafts, which are critical hubs for signal transduction.[5][6][7]
Structural Distinction and Biosynthesis
The defining feature of this compound is its 20-carbon aliphatic chain, two carbons longer than the canonical C18 sphingosine. This seemingly subtle difference has significant consequences for how C20-containing sphingolipids pack within the membrane and interact with other lipids and proteins.
The biosynthesis of this compound-containing sphingolipids follows the general de novo sphingolipid synthesis pathway, beginning with the condensation of serine and a fatty acyl-CoA. However, the incorporation of the C20 backbone is dependent on the availability of stearoyl-CoA (C18:0) and the subsequent elongation to a C20 acyl-CoA, which is then utilized by serine palmitoyltransferase (SPT). The subsequent steps of reduction, acylation by ceramide synthases (CerS), and desaturation lead to the formation of C20-ceramide.[8] Notably, CerS2 and CerS4 have been shown to utilize C20-acyl-CoA to produce C20-ceramides.[9] These C20-ceramides then serve as the precursors for more complex sphingolipids, including C20-gangliosides, which are particularly abundant in neuronal tissues.[8]
Caption: De Novo Biosynthesis of this compound-Containing Sphingolipids.
Part 2: The Biophysical Impact of this compound on Membranes and Signaling
The extended length of the C20 sphingoid base has a profound impact on the biophysical properties of the membranes in which it resides. This, in turn, modulates the function of membrane-associated proteins and signaling complexes.
Modulation of Membrane Microdomains (Lipid Rafts)
C20-containing sphingolipids, particularly gangliosides, are key components of lipid rafts. The longer C20 chain is thought to increase the thickness of the lipid bilayer in these domains and enhance the packing and stability of the raft structure.[10] This altered microenvironment can influence the partitioning and activity of signaling proteins that reside in or are recruited to lipid rafts.[5][6]
For instance, the aggregation properties of gangliosides are influenced by their sphingosine chain length. An increase in C20-sphingosine content affects the micellar size of gangliosides, which is crucial for their function in membrane organization and signaling.[3] By stabilizing these signaling platforms, C20-sphingosine-containing gangliosides can modulate the activity of various receptors, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and the insulin receptor.[11][12][13][14]
| Sphingolipid Component | Effect on Membrane Properties | Consequence for Cell Signaling |
| C18 Sphingosine | Standard bilayer thickness and raft stability. | Baseline signaling activity. |
| This compound | Increased bilayer thickness and enhanced raft stability.[10] | Modulated receptor dimerization and activity within rafts.[11][12] |
Indirect Regulation of Signaling Cascades
While direct evidence for free this compound acting as a second messenger is limited, its incorporation into complex sphingolipids provides a powerful indirect mechanism for regulating cell signaling.
-
Neuronal Development and Function: The concentration of C20-sphingosine-containing gangliosides increases during neuronal differentiation and aging, suggesting a role in brain development, neuritogenesis, and synaptic transmission.[2] By altering membrane fluidity and raft composition, these lipids can influence the function of ion channels and neurotransmitter receptors that are crucial for neuronal excitability and synaptic plasticity.[15]
-
Apoptosis: While sphingosine (generally C18) is a known pro-apoptotic molecule, the specific role of this compound in programmed cell death is less clear. However, C20-containing ceramides have been implicated in apoptosis. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, and the specific acyl chain length of ceramide can influence its apoptotic potential.[9]
-
Inflammation and Cardiometabolic Disease: Elevated levels of long-chain ceramides, including C20:0, have been associated with insulin resistance and type 2 diabetes.[16] These lipids can interfere with insulin signaling pathways, contributing to the pathophysiology of metabolic diseases.
Caption: Indirect Signaling Role of this compound via Complex Sphingolipids.
Part 3: Experimental Methodologies for the Study of this compound
Investigating the specific roles of this compound and its derivatives requires robust and sensitive analytical techniques. The following protocols provide a framework for the extraction, detection, and functional analysis of these lipids.
Protocol 1: Extraction of Sphingolipids from Brain Tissue
This protocol is adapted from established methods for lipid extraction from neural tissues.[17][18]
Rationale: Brain tissue is rich in complex lipids, including gangliosides containing this compound. A robust extraction method is necessary to efficiently isolate these lipids while minimizing degradation and contamination. The use of a chloroform/methanol mixture ensures the solubilization of a broad range of lipids.
Step-by-Step Methodology:
-
Tissue Homogenization:
-
Accurately weigh frozen brain tissue (e.g., 100 mg).
-
Homogenize the tissue in 20 volumes of ice-cold chloroform/methanol (2:1, v/v) using a glass-Teflon homogenizer.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass tube and agitate for 20-30 minutes at 4°C.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the protein precipitate.
-
Collect the supernatant containing the lipid extract.
-
-
Phase Separation:
-
To the supernatant, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
The lower chloroform phase contains the majority of sphingolipids, including ceramides and sphingomyelin. The upper aqueous phase contains the more polar gangliosides.
-
-
Drying and Storage:
-
Carefully collect the desired phase(s) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
Protocol 2: Quantification of C20 Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.[19]
Rationale: LC-MS/MS allows for the separation of different sphingolipid classes and the differentiation of various acyl chain and sphingoid base compositions based on their mass-to-charge ratio and fragmentation patterns. This is crucial for distinguishing this compound-containing lipids from their more abundant C18 counterparts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Include an appropriate internal standard mix containing deuterated or C17-based sphingolipid analogs for accurate quantification.
-
-
Liquid Chromatography:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, methanol, and additives like formic acid and ammonium formate to achieve optimal separation of sphingolipid classes.
-
-
Mass Spectrometry:
-
Perform analysis using a triple quadrupole or high-resolution mass spectrometer in positive ion mode for sphingoid bases and ceramides, and negative ion mode for some complex sphingolipids.
-
Utilize Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for this compound and its derivatives.
-
Example Transition for this compound: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion.
-
-
-
Data Analysis:
-
Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the data to the initial tissue weight or protein concentration.
-
Caption: Experimental Workflow for C20 Sphingolipid Analysis.
Protocol 3: In Vitro Kinase Assay with this compound
This protocol provides a general framework to assess the direct effect of this compound on the activity of a purified kinase, such as Protein Kinase C (PKC).[20][21][22][23]
Rationale: While sphingosine is a known modulator of PKC, it is important to determine if the C20 variant exhibits differential activity. An in vitro kinase assay allows for the direct measurement of kinase activity in a controlled environment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of this compound (and C18 sphingosine as a control) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or histone protein).
-
Prepare a stock solution of [γ-32P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified kinase, the kinase reaction buffer, and the substrate.
-
Add varying concentrations of this compound or C18 sphingosine.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the relative kinase activity.
-
Part 4: Therapeutic Potential and Future Directions
The unique distribution and functional implications of this compound and its derivatives, particularly in the nervous system, make them intriguing targets for therapeutic intervention in neurodegenerative diseases and other neurological disorders. Modulating the activity of the enzymes involved in C20 sphingolipid metabolism, such as CerS2 and CerS4, could offer a novel approach to altering the lipid composition of neuronal membranes and thereby influencing signaling pathways implicated in disease progression.
Future research should focus on elucidating the direct signaling roles of free this compound, identifying its specific protein interactors, and understanding how the dynamic regulation of C20-containing sphingolipids contributes to both physiological and pathological processes. The development of specific pharmacological tools to manipulate the levels of this compound will be crucial in advancing our understanding of this unique lipid molecule and harnessing its therapeutic potential.
References
- Mraz, W., & Jatzkewitz, H. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. Journal of Biological Chemistry, 251(22), 7083-7087.
- Slotte, J. P. (2013). Sphingolipid organization in biomembranes: what physical studies of model membranes reveal. PMC, 1-19.
- Goni, F. M., & Alonso, A. (2009). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. FEBS Letters, 584(9), 1662-1670.
- Artetxe, I., et al. (2014). Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids. Biophysical Journal, 106(12), 2594-2603.
- Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1469(2), 63-77.
- Stiban, J., et al. (2010). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal, 99(11), 3656-3665.
- Cayman Chemical. (n.d.). C20 Ceramide (d18:1/20:0). Bertin Bioreagent.
- Sonnino, S., et al. (1994). Scheme of the biosynthetic process for C18- and C20-sphingosine containing sphingolipids. Neuronal gangliosides contain both C18- and C20-sphingosine, whereas neutral glycosphingolipids and sphingomyelin contain the sole C18-sphingosine.
- Simons, K., & Vaz, W. L. C. (2004). Model systems, lipid rafts, and cell membranes. Annual Review of Biophysics and Biomolecular Structure, 33, 269-295.
- Sonnino, S., et al. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. European Journal of Biochemistry, 221(2), 859-865.
- Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 638.
- Regad, T. (2015). How Do Gangliosides Regulate RTKs Signaling?. Cells, 4(2), 110-125.
- Clark, J., et al. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 60(12), 2115-2126.
- Al-Dhaheri, M. H., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Cells, 10(6), 1321.
- Airola, M. V., & Hannun, Y. A. (2018). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 59(6), 913-921.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. The International Journal of Biochemistry & Cell Biology, 132, 105912.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Kobayashi, T., et al. (2021). Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases. Journal of Lipid Research, 62, 100088.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23.
- Microbe Notes. (2023). Brain Lipid Extraction Protocol.
- Haus, J. M., et al. (2009). Circulating ceramides are inversely associated with cardiorespiratory fitness in participants aged 54-96 years from the Baltimore Longitudinal Study of Aging. The Journals of Gerontology: Series A, 64(7), 785-791.
- Regad, T. (2015). Regulation of RTKs activation by gangliosides.
- Promega Corpor
- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.
- Milczarek, M., & Czuwara-Ladykowska, J. (2011). Could membrane lipids influence the receptor tyrosine kinase activity? Epidermal growth factor receptor and its interactions with gangliosides. Postępy Nauk Medycznych, 11, 915-920.
- Tan, W. S. D., et al. (2021). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. International Journal of Molecular Sciences, 22(16), 8568.
- Corsetto, P. A., et al. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. International Journal of Molecular Sciences, 24(13), 10834.
- Creative Proteomics. (n.d.). Sphingolipid Metabolism Analysis Service.
- Foroozandeh, P., & Aziz, A. A. (2018). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 47(23), 8564-8591.
- Phillips, F. C., & Privett, O. S. (1979). A simplified procedure for the quantitative extraction of lipids from brain tissue. Lipids, 14(6), 590-595.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling.
- Scicchitano, M., et al. (2021). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. International Journal of Molecular Sciences, 22(11), 5678.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Huwiler, A., & Zangemeister-Wittke, U. (2018). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences, 75(1), 1-17.
- The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides.
- Regad, T. (2015). Regulation of RTKs activation by gangliosides.
- Icli, B., et al. (2021). Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. Frontiers in Pharmacology, 12, 650119.
- Inokuchi, J. I., et al. (2007). Ganglioside GM2/GM3 complex affixed on silica nanospheres strongly inhibits cell motility through CD82/cMet-mediated pathway. Proceedings of the National Academy of Sciences, 104(41), 16174-16179.
- Mackie, M., et al. (2023). A novel integrated extraction protocol for multi-omic studies in heavily degraded samples. bioRxiv.
- Simons, K. (2011). The role of lipids in organizing the cellular traffic. YouTube.
- Lipotype. (n.d.). Sphingosine.
- Buehrer, B. M., & Bell, R. M. (1992). Inhibition of sphingosine kinase in vitro and in platelets. Implications for signal transduction pathways. Journal of Biological Chemistry, 267(5), 3154-3159.
- Promega Corpor
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sphingolipid organization in biomembranes: what physical studies of model membranes reveal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gangliosides in cell recognition and membrane protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Could membrane lipids influence the receptor tyrosine kinase activity? Epidermal growth factor receptor and its interactions with gangliosides** • Postępy Nauk Medycznych 11/2011 • Czytelnia Medyczna BORGIS [czytelniamedyczna.pl]
- 14. researchgate.net [researchgate.net]
- 15. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 20. protocols.io [protocols.io]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Inhibition of sphingosine kinase in vitro and in platelets. Implications for signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using C20 Sphingosine as a standard for lipidomic analysis
Application Note & Protocol
Leveraging C20 Sphingosine as a Non-Endogenous Internal Standard for Robust Quantitative Lipidomic Analysis by LC-MS/MS
Introduction: The Imperative for Accuracy in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular physiology and pathology. Sphingolipids, a complex class of lipids, are not merely structural components of cell membranes but also potent signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Given their low abundance and rapid turnover, accurate and precise quantification of sphingolipids is paramount for elucidating their roles in health and disease.
However, the analytical workflow for lipidomics, from sample extraction to mass spectrometry analysis, is susceptible to various sources of error. These can include sample loss during extraction, variability in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the analyte.[3][4] To mitigate these variables and ensure data integrity, the use of an internal standard is indispensable.[4][5] An ideal internal standard is a compound that is structurally and chemically similar to the analytes of interest but is not naturally present in the sample. This application note details the use of this compound as a non-endogenous internal standard for the accurate quantification of sphingolipids in lipidomic studies.
This compound: An Optimal Internal Standard for Sphingolipid Profiling
This compound ((2S,3R,4E)-2-aminoicos-4-ene-1,3-diol) is the C20 analog of sphingosine.[6] While C18-sphingosine is the predominant sphingoid base in most mammalian sphingolipids, C20-sphingosine is found in significant amounts primarily in the gangliosides of the central nervous system (CNS).[7][8] Its absence or presence in trace amounts in most other biological matrices makes it an excellent non-endogenous internal standard.[8]
The key advantages of using this compound are:
-
Non-Endogenous Nature: It does not interfere with the measurement of naturally occurring sphingolipids in most non-CNS samples.[5]
-
Structural Similarity: Its structural resemblance to endogenous sphingoid bases ensures similar behavior during lipid extraction and chromatographic separation.
-
Similar Ionization Efficiency: In mass spectrometry, this compound exhibits ionization properties comparable to other sphingolipids, making it an effective compound for normalizing signal intensity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C20H41NO2 | [9] |
| Molecular Weight | 327.55 g/mol | [9] |
| CAS Number | 6918-49-6 | [9] |
| Appearance | White to off-white solid powder | [9] |
| Solubility | Soluble in DMSO (e.g., 10 mM) and DMF (e.g., 10 mg/ml) | [7][9] |
| Storage (Powder) | -20°C for 3 years | [9] |
| Storage (In Solvent) | -80°C for 6 months | [9] |
Experimental Protocols
The following protocols provide a comprehensive guide for the use of this compound as an internal standard in a typical lipidomics workflow.
Protocol 1: Preparation of this compound Stock and Working Solutions
Accurate preparation of the internal standard solution is the foundation of quantitative analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance
-
Volumetric flasks and precision pipettes
Procedure:
-
Prepare a 1 mg/mL Stock Solution:
-
Prepare a Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the 1 mg/mL stock solution with a suitable solvent compatible with your extraction procedure (e.g., methanol).
-
For a 10 µg/mL working solution, dilute the stock solution 1:100. For example, add 10 µL of the 1 mg/mL stock to 990 µL of methanol.
-
The concentration of the working solution should be optimized based on the expected concentration of the analytes in your samples and the sensitivity of your mass spectrometer.
-
Protocol 2: Sample Preparation and Lipid Extraction with Internal Standard Spiking
The internal standard must be added at the very beginning of the sample preparation process to account for any lipid loss during extraction.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound working solution
-
Chloroform, Methanol, and Water (all LC-MS grade)
-
Centrifuge
Procedure (Modified Bligh & Dyer Extraction):
-
Sample Aliquoting: Aliquot your sample into a glass tube. For plasma, 100 µL is a common starting volume. For cell pellets or tissues, a pre-determined amount based on cell number or weight should be used.[11]
-
Internal Standard Spiking: Add a known volume of the this compound working solution to each sample. The amount added should result in a peak intensity within the linear range of the instrument's detector.
-
Solvent Addition and Extraction:
-
Add a mixture of chloroform and methanol (1:2, v/v) to the sample. For a 100 µL aqueous sample, adding 375 µL of the chloroform/methanol mixture is a good starting point.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.[12]
-
-
Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., methanol).
For alternative extraction methods, such as solid-phase extraction (SPE), the internal standard should still be added to the initial sample before applying it to the SPE cartridge.[13]
Protocol 3: LC-MS/MS Analysis of Sphingolipids
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of sphingolipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source[14]
LC Method:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating polar sphingolipids.[15] A C18 reversed-phase column can also be used.[16]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the more polar compounds. The gradient should be optimized to achieve good separation of the analytes of interest and ensure co-elution with the internal standard where appropriate.[15][17]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 1-5 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for sphingoid bases.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer. The precursor and product ion transitions for this compound and other target sphingolipids should be optimized.
-
Example MRM Transition for this compound: The exact m/z values should be determined empirically on your instrument.
Data Analysis: The Principle of Internal Standard Normalization
The core principle of using an internal standard is to normalize the response of the analyte to the response of the standard, thereby correcting for variations.[18][19]
Calculation:
The concentration of the analyte is determined by the following ratio:
Response Factor = (Peak Area of Analyte) / (Peak Area of this compound)
This response factor is then used to calculate the concentration of the analyte relative to a calibration curve. Normalization to the internal standard corrects for:
-
Sample Loss During Extraction: Any loss of lipid during the extraction process will affect both the analyte and the internal standard, keeping their ratio constant.
-
Injection Volume Variability: Minor differences in the injected volume will not alter the ratio of the analyte to the internal standard.
-
Ionization Suppression/Enhancement: Matrix effects will influence both the analyte and the co-eluting internal standard similarly, thus minimizing their impact on the final calculated concentration.[3][4]
Visualized Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for lipidomic analysis using an internal standard.
Sphingolipid Metabolism and Signaling
Caption: Simplified sphingolipid metabolism and signaling pathway.
Data Normalization Logic
Caption: Logic of internal standard-based data normalization.
Conclusion
The use of this compound as a non-endogenous internal standard provides a robust and reliable method for the quantification of sphingolipids in complex biological matrices. Its structural similarity to endogenous sphingolipids, combined with its absence in most non-CNS tissues, makes it an ideal choice to correct for analytical variability. The protocols and principles outlined in this application note offer a validated framework for researchers, scientists, and drug development professionals to achieve high-quality, reproducible data in their lipidomic analyses, ultimately leading to a deeper understanding of the role of sphingolipids in biological systems.
References
-
When Should an Internal Standard be Used? - LCGC International. Available from: [Link]
-
Internal standards for lipidomics | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
This compound | C20H41NO2 | CID 9862210 - PubChem - NIH. Available from: [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. Available from: [Link]
-
C20 Sphinganine | C20H43NO2 | CID 11616885 - PubChem - NIH. Available from: [Link]
-
Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. Available from: [Link]
-
Sphingosine Prevents Rhinoviral Infections - MDPI. Available from: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. Available from: [Link]
-
Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed. Available from: [Link]
-
Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers. Available from: [Link]
-
C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed. Available from: [Link]
-
Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed. Available from: [Link]
-
Sphingolipid signaling pathway - CUSABIO. Available from: [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC - NIH. Available from: [Link]
-
Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - NIH. Available from: [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - MDPI. Available from: [Link]
-
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC - PubMed Central. Available from: [Link]
-
Normalization to internal standards reveal significantly changed... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. Available from: [Link]
-
Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - MDPI. Available from: [Link]
-
Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential - Dove Medical Press. Available from: [Link]
-
Lipid Species Quantification - lipidomicstandards.org. Available from: [Link]
-
An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism - Agilent. Available from: [Link]
-
Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC - NIH. Available from: [Link]
-
Sphingolipid - Wikipedia. Available from: [Link]
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC - PubMed Central. Available from: [Link]
-
Mass Spectrometry Methodology in Lipid Analysis - MDPI. Available from: [Link]
-
Normalization strategies for lipidome data in cell line panels - bioRxiv. Available from: [Link]
-
Sphingolipid signaling pathway - Signal transduction - Immunoway. Available from: [Link]
-
Use of Internal Standards in LC-MS Bioanalysis | Request PDF - ResearchGate. Available from: [Link]
-
A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - CORE. Available from: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. Available from: [Link]
-
Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics | Analytical Chemistry - ACS Publications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipid - Wikipedia [en.wikipedia.org]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H41NO2 | CID 9862210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6 | Invivochem [invivochem.com]
- 10. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 11. lipidomicstandards.org [lipidomicstandards.org]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Unveiling the Spatial Distribution of C20 Sphingosine in Tissues using MALDI Imaging Mass Spectrometry
Introduction: The Enigmatic Role of C20 Sphingosine and the Power of Spatial Lipidomics
Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are critical players in a myriad of cellular processes, acting as both structural components of membranes and key signaling molecules.[1] While the C18 sphingosine backbone is the most common, longer-chain variants such as this compound are gaining recognition for their distinct biological roles, particularly within the nervous system where they are incorporated into complex gangliosides.[2] The subtle structural difference imparted by the extended carbon chain can significantly influence membrane properties and protein interactions, making the precise localization of this compound-containing lipids a crucial step in understanding their function in health and disease.[3]
Traditional lipidomics approaches, while powerful for quantification, rely on tissue homogenization, which obliterates the vital spatial context of these molecules.[4] Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) has emerged as a transformative technology that circumvents this limitation, enabling the label-free visualization of lipids and other biomolecules directly in tissue sections.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MALDI-IMS for the specific localization of this compound, offering a detailed protocol and expert insights into the critical steps of the workflow.
The MALDI-IMS Workflow for this compound Localization
The successful application of MALDI-IMS for this compound mapping hinges on a meticulously executed workflow, from sample preparation to data interpretation. This section details each stage, providing not just the "how" but also the critical "why" behind each methodological choice.
Figure 1: A schematic representation of the MALDI-IMS workflow for this compound localization, from initial sample preparation to final data interpretation.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for the key stages of the MALDI-IMS experiment.
Protocol 1: Tissue Preparation and Sectioning
The quality of the tissue section is paramount for high-resolution and artifact-free MALDI imaging.
1. Tissue Collection and Freezing:
-
Immediately after excision, snap-freeze the tissue in liquid nitrogen or isopentane pre-chilled with liquid nitrogen to minimize ice crystal formation and preserve tissue morphology.
-
Store the frozen tissue at -80°C until sectioning.[7] Avoid repeated freeze-thaw cycles.
2. Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat temperature (typically -20°C to -25°C).
-
Section the tissue at a thickness of 10-14 µm. Thinner sections can improve the signal-to-noise ratio.[8]
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
3. Tissue Washing (Optional but Recommended):
-
Washing the tissue sections can remove salts and other contaminants that may suppress the MALDI signal.[9]
-
Briefly immerse the slides in a cold solution of ammonium formate or ammonium acetate (e.g., 50 mM at pH 6.5) for a few seconds to a minute.
-
Follow with a brief rinse in cold deionized water to remove the buffer salts.
-
Dry the sections under a gentle stream of nitrogen or in a desiccator.
Protocol 2: Matrix Application
The choice of matrix and its application method are critical for the efficient desorption and ionization of this compound.
Matrix Selection: For the analysis of sphingolipids, several matrices have proven effective. The optimal choice may require some empirical testing for the specific tissue type and instrumentation.
| Matrix | Ionization Mode | Typical Analytes | Rationale & Considerations |
| 2,5-Dihydroxybenzoic acid (DHB) | Positive | Sphingomyelin, Sphingosine | A robust and widely used matrix for general lipid analysis. Provides good sensitivity for protonated sphingosine.[4] |
| 1,5-Diaminonaphthalene (DAN) | Negative | Ceramides, Glycosphingolipids | Often preferred for acidic lipids and can provide complementary information to positive mode analysis.[4] |
| 2,6-Dihydroxyacetophenone (DHA) | Positive/Negative | Gangliosides, various sphingolipids | Known for its utility in analyzing complex glycosphingolipids, which may contain this compound.[10] |
| 9-Aminoacridine (9-AA) | Negative | Phospholipids, acidic lipids | A good alternative for negative mode analysis of sphingolipids.[11] |
Application Method: Automated Spraying Automated spraying is the preferred method for matrix application as it provides a uniform and fine crystal coating, which is crucial for high-quality MALDI imaging.
-
Prepare the Matrix Solution: Dissolve the chosen matrix in an appropriate solvent system. For example, for DHB, a solution of 30-50 mg/mL in 70% acetonitrile/30% water with 0.1% trifluoroacetic acid (TFA) is a good starting point.
-
Automated Spraying: Utilize an automated sprayer (e.g., TM-Sprayer, HTX M5 Sprayer) to deposit a thin, even layer of the matrix onto the tissue section. Key parameters to optimize include:
-
Nozzle temperature
-
Spray flow rate
-
Number of passes
-
Spray velocity
-
Track spacing
-
The goal is to achieve small, homogenous crystals that effectively co-crystallize with the analyte without causing significant delocalization.[5]
Protocol 3: MALDI-IMS Data Acquisition
Instrument parameters must be carefully optimized to ensure sensitive detection and accurate mass measurement of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, FT-ICR, or Orbitrap) is recommended to resolve this compound from other closely related lipid species.
Key Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | Sphingosine contains a primary amine group that is readily protonated. |
| Mass Range | m/z 200 - 1000 | This range will cover this compound (expected [M+H]⁺ at m/z 328.32) and other relevant sphingolipids. |
| Laser Energy | Optimized for signal intensity | Start with a low laser energy and gradually increase to maximize the signal for the target analyte while minimizing fragmentation. |
| Spatial Resolution | 20 - 100 µm | The choice of spatial resolution will depend on the specific biological question and the size of the anatomical features of interest. |
| Number of Laser Shots | 100 - 500 per pixel | A higher number of shots will improve the signal-to-noise ratio but will also increase the acquisition time. |
On-Tissue Derivatization (Advanced Technique): For low-abundance species like free sphingosine, on-tissue chemical derivatization can significantly enhance detection sensitivity.[12] Reagents that introduce a permanently charged group or a readily ionizable moiety can be sprayed onto the tissue prior to matrix application.[13] For example, reagents targeting primary amines could be explored to specifically tag sphingosine. This is an advanced technique that requires careful optimization to avoid analyte delocalization and ensure reaction specificity.
Data Analysis and Interpretation
1. Data Processing:
-
Utilize specialized software (e.g., SCiLS Lab, FlexImaging) to process the raw MALDI-IMS data.
-
Perform baseline correction, peak picking, and normalization.
-
Generate ion images for the m/z value corresponding to this compound ([M+H]⁺ ≈ 328.32).
2. Histological Correlation:
-
After MALDI-IMS analysis, the same tissue section can be stained with conventional histological stains (e.g., Hematoxylin and Eosin, H&E) to correlate the molecular distribution with the underlying tissue morphology.
-
This allows for the precise localization of this compound to specific cell types or anatomical regions.
3. Biological Interpretation:
-
Correlate the spatial distribution of this compound with the known or hypothesized biological functions of this lipid. For example, in the brain, its localization might be compared with the distribution of specific neuronal populations or myelinated tracts.[14]
Figure 2: A simplified diagram of the sphingolipid metabolic pathway, highlighting the central role of sphingosine. The C20 variant follows the same general pathway, with the initial condensation step likely involving a longer chain fatty acyl-CoA.
Conclusion and Future Perspectives
MALDI Imaging Mass Spectrometry offers an unparalleled ability to visualize the spatial distribution of this compound directly in tissue sections, providing critical insights into its biological roles. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully implement this powerful technique. As MALDI-IMS technology continues to advance, with improvements in spatial resolution and sensitivity, we can anticipate an even deeper understanding of the intricate and localized functions of specific lipid species like this compound in complex biological systems.
References
-
Detection and Distribution of Sphingolipids in Tissue by FTICR MALDI-Imaging Mass Spectrometry. ResearchGate. Available at: [Link]
-
Imaging MALDI Mass Spectrometry of Sphingolipids Using an Oscillating Capillary Nebulizer Matrix Application System. National Institutes of Health. Available at: [Link]
-
MALDI-MS for Visualizing Amyloid Deposits in the Brain | Protocol Preview. YouTube. Available at: [Link]
-
Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI. Available at: [Link]
-
Mini-Review: Enhancement of Maldi-MS Imaging on Sphingolipids. Sci Forschen. Available at: [Link]
-
MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. National Institutes of Health. Available at: [Link]
-
MALDI-MSI of Lipids in Human Skin. Springer Nature Experiments. Available at: [Link]
-
A Comprehensive Comparison of Tissue Processing Methods for High-Quality MALDI Imaging of Lipids in Reconstructed Human Epidermis. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. ACS Publications. Available at: [Link]
-
Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. Available at: [Link]
-
Characterization of Lipids by MALDI Mass Spectrometry. AOCS. Available at: [Link]
-
Imaging of lipid species by MALDI mass spectrometry. ResearchGate. Available at: [Link]
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. Available at: [Link]
-
Mass spectrometry imaging of metabolites and lipids in tissue sections. YouTube. Available at: [Link]
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. National Institutes of Health. Available at: [Link]
-
Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. ResearchGate. Available at: [Link]
-
Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag. ACS Publications. Available at: [Link]
-
Sample Preparation Method for MALDI Mass Spectrometry Imaging of Fresh-Frozen Spines. ACS Publications. Available at: [Link]
-
MALDI-IMS for spatial analysis of lipids and other small molecules. SlideShare. Available at: [Link]
-
Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag. PubMed. Available at: [Link]
-
The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions. MDPI. Available at: [Link]
-
C20-sphingosine as a determining factor in aggregation of gangliosides. PubMed. Available at: [Link]
-
On‐tissue chemical derivatization reagents for MALDI mass spectrometry imaging. ResearchGate. Available at: [Link]
-
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. Available at: [Link]
-
Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. National Institutes of Health. Available at: [Link]
-
AP-MALDI Mass Spectrometry Imaging of Gangliosides Using 2,6-Dihydroxyacetophenone. National Institutes of Health. Available at: [Link]
Sources
- 1. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Imaging MALDI Mass Spectrometry of Sphingolipids Using an Oscillating Capillary Nebulizer Matrix Application System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. Sample Preparation Method for MALDI Mass Spectrometry Imaging of Fresh-Frozen Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AP-MALDI Mass Spectrometry Imaging of Gangliosides Using 2,6-Dihydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of a High-Sensitivity Competitive Immunoassay for C20 Sphingosine
Abstract
This document provides a comprehensive guide to the development and validation of a specific and sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of C20 sphingosine. This compound is a critical very-long-chain sphingoid base, primarily found in complex sphingolipids like gangliosides, which are abundant in nervous tissues.[1] Its unique structural role influences membrane properties and cellular signaling, making its precise quantification essential for research in neurobiology, oncology, and metabolic diseases. Due to its small size and lipid nature, this compound is non-immunogenic, necessitating a hapten-carrier conjugation strategy for antibody development. This guide details the scientific rationale, step-by-step protocols, and validation procedures required to establish a robust immunoassay, empowering researchers to accurately measure this important bioactive lipid.
Part 1: The Target - Understanding this compound
Biological Significance
Sphingolipids are a class of lipids characterized by a sphingoid long-chain base (LCB) backbone. While the C18 sphingosine is the most common LCB in many tissues, the C20 variant plays a specialized role. This compound is a key component of gangliosides, which are sialic acid-containing glycosphingolipids highly enriched in the central nervous system.[1][2] These molecules are crucial for membrane organization, receptor activity, and modulating processes like cell differentiation and proliferation.[1][3] The presence of the longer C20 backbone in gangliosides is thought to influence their aggregation properties within the synaptic membrane, contributing to a stable and uniform membrane matrix.[4]
Elevated or dysregulated levels of LCBs and their metabolites are associated with various cellular responses, including the induction of programmed cell death.[5][6] Therefore, an assay that can specifically quantify this compound is a valuable tool for investigating the distinct physiological and pathological roles of very-long-chain sphingolipids.
The Analytical Challenge
Quantifying a small, hydrophobic molecule like this compound presents a significant challenge for traditional antibody-based methods. Its low molecular weight and lack of immunogenic epitopes mean it cannot elicit an immune response on its own. Such molecules are known as haptens.[7] To overcome this, a robust strategy involving chemical conjugation to a larger carrier protein is required to generate specific antibodies.[] Furthermore, the ideal immunoassay format for quantifying a small hapten is a competitive assay, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[9][10]
Part 2: Antibody Development Strategy
The foundation of a reliable immunoassay is a high-affinity, high-specificity antibody. For this compound, this requires a multi-step approach beginning with the synthesis of an effective immunogen.
Hapten-Carrier Conjugation: Making the Invisible, Visible
The Principle: To make the this compound molecule "visible" to the immune system, it must be covalently linked to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[] The choice of carrier and the chemical linkage strategy are critical. KLH is generally preferred for generating a primary immune response due to its large size and foreignness to the mammalian immune system. BSA is often used for subsequent screening assays to avoid selecting antibodies that recognize the primary carrier protein.
Causality Behind the Chemistry: this compound's structure contains primary amine and hydroxyl groups that can be targeted for conjugation. A common and effective method is to use a bifunctional crosslinker like glutaraldehyde or, for more controlled reactions, carbodiimide chemistry (EDC/NHS) to link the primary amine of sphingosine to carboxyl groups on the carrier protein. The goal is to present the this compound molecule in a way that its unique structural features are exposed as epitopes. The density of the hapten on the carrier is a critical parameter; too low a density may result in a weak immune response, while an excessively high density can sometimes induce tolerance or alter the carrier protein's structure.[7][11]
Caption: Hapten-Carrier Conjugation Workflow.
Immunization and Antibody Selection
Polyclonal vs. Monoclonal:
-
Polyclonal Antibodies: Generated by immunizing an animal (e.g., a rabbit) and collecting the serum. This results in a heterogeneous mixture of antibodies that recognize different epitopes on the this compound hapten. Polyclonal antibodies are often robust, exhibit high affinity, and are an excellent choice for competitive immunoassays for small molecules.[10][12]
-
Monoclonal Antibodies: Produced from a single B-cell clone, resulting in a homogenous population of antibodies that all recognize the exact same epitope. While offering high specificity and batch-to-batch consistency, their development is more time-consuming and expensive.
For the initial development of a robust research assay, a high-titer polyclonal antibody provides a practical and effective solution. The resulting antiserum can be purified using affinity chromatography against the this compound antigen (immobilized on a different carrier, like BSA, to remove carrier-specific antibodies) to yield a highly specific antibody preparation.
Part 3: Immunoassay Development - The Competitive ELISA
The competitive ELISA format is the logical choice for quantifying a small molecule like this compound. The signal generated is inversely proportional to the concentration of this compound in the sample.[9][13]
Principle of Operation:
-
Coating: A capture antibody specific to this compound is immobilized onto the wells of a microtiter plate.
-
Competition: The sample (containing unknown this compound) is added to the wells simultaneously with a fixed amount of this compound that has been conjugated to an enzyme, typically Horseradish Peroxidase (HRP).
-
Binding: The free this compound from the sample and the C20-HRP conjugate compete for the limited number of binding sites on the capture antibody.
-
Washing: Unbound reagents are washed away.
-
Detection: A substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product.
-
Readout: The absorbance is measured. A high concentration of this compound in the sample results in less C20-HRP binding and thus a weaker signal (lower absorbance). Conversely, a low concentration of this compound results in a strong signal.
Caption: Principle of Competitive ELISA.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of this compound-KLH Immunogen
This protocol utilizes carbodiimide chemistry to conjugate the primary amine of this compound to carboxyl groups on KLH.
Materials:
-
This compound (MW ~329.5 g/mol )
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
DMSO
Procedure:
-
Activate Carrier Protein:
-
Dissolve 10 mg of KLH in 2 mL of MES buffer.
-
Add 5 mg EDC and 3 mg NHS.
-
Incubate at room temperature for 15-30 minutes with gentle stirring. This activates the carboxyl groups on KLH.
-
-
Prepare Hapten:
-
Dissolve 2 mg of this compound in 200 µL of DMSO. Expertise Note: Using a minimal amount of organic solvent is crucial to prevent denaturation of the carrier protein.
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the activated KLH solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching & Dialysis:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze extensively against 1X PBS (4 changes of 1L each) over 48 hours at 4°C to remove unreacted hapten and crosslinkers.
-
-
Characterization & Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using MALDI-TOF mass spectrometry (optional, but recommended) by observing a mass shift in the KLH.
-
Aliquot and store the conjugate at -20°C or -80°C.
-
Protocol 2: Competitive ELISA for this compound Quantification
Materials:
-
Affinity-purified anti-C20 Sphingosine antibody
-
This compound standard
-
This compound-HRP conjugate
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., 0.5% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the anti-C20 Sphingosine antibody in Coating Buffer (determine optimal concentration, e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare this compound standards by serial dilution in Assay Buffer.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate (determine optimal dilution beforehand) to all wells.
-
Incubate for 1-2 hours at room temperature on a shaker. Trustworthiness Note: The simultaneous addition of sample and conjugate is a critical step for the competitive reaction.
-
-
Final Washes:
-
Wash the plate 5 times with Wash Buffer to thoroughly remove unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
-
Stopping and Reading:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
Caption: Competitive ELISA Workflow.
Part 5: Assay Validation
A rigorous validation is essential to ensure the assay is trustworthy and fit for purpose.[14][15] Key parameters should be assessed according to established guidelines.[16][17]
| Parameter | Purpose | Typical Experiment | Acceptance Criteria (Example) |
| Specificity | To ensure the antibody primarily detects this compound. | Test cross-reactivity with structurally similar lipids (e.g., C18 sphingosine, sphinganine, ceramides). | Cross-reactivity < 1% with closely related molecules. |
| Sensitivity (LOD/LOQ) | To define the lower limits of the assay. | Analyze low-concentration standards. LOD is the lowest detectable concentration; LOQ is the lowest quantifiable concentration. | LOD: Mean(blank) + 3SD(blank). LOQ: Mean(blank) + 10SD(blank). |
| Precision | To assess the reproducibility of the assay. | Intra-assay: Run multiple replicates of QC samples in a single assay. Inter-assay: Run QC samples across multiple assays on different days. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LOQ). |
| Accuracy (Recovery) | To determine if the assay accurately measures the analyte in a complex matrix. | Spike known amounts of this compound into the sample matrix (e.g., cell lysate, plasma) and measure recovery. | Recovery between 85-115%. |
| Linearity of Dilution | To check for matrix effects. | Serially dilute a high-concentration sample and verify that the measured concentration is proportional to the dilution factor. | Dilution-corrected concentrations should be within 85-115% of the initial value. |
References
-
Aureli, M., Loberto, N., Chigorno, V., Prinetti, A., & Sonnino, S. (2020). The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions. MDPI. [Link]
-
Mullin, B. R., Popp, R. L., & Fischer, I. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. PubMed. [Link]
-
GlpBio. (2023). Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics. YouTube. [Link]
-
Sonnino, S., et al. (2007). Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. ResearchGate. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PubMed Central. [Link]
-
Aviva Systems Biology. (n.d.). Sphingosine ELISA Kit (OKEH02615). Aviva Systems Biology. [Link]
-
Scheuring, D., et al. (2022). Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis. Frontiers in Plant Science. [Link]
-
Kim, H. J., & Park, J. W. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. PubMed Central. [Link]
-
Dasgupta, S., et al. (2008). Diverse Biological Functions of Sphingolipids in the CNS. PubMed Central. [Link]
-
Michaelson, L. V., et al. (2016). Long-chain bases (LCBs) found in plant sphingolipids. ResearchGate. [Link]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. NCBI Bookshelf. [Link]
-
Hermanson, G. T. (2013). Conjugation of haptens. PubMed. [Link]
-
Cong, Y., et al. (2013). Structural Basis for Antibody Recognition of Lipid A. PubMed Central. [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]
-
Pöyry, S., et al. (2017). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. PubMed Central. [Link]
-
Circulation Research. (n.d.). Development of Antibody Against Epitope of Lipoprotein(a) Modified by Oxidation. Circulation Research. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
-
Request PDF. (n.d.). Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. ResearchGate. [Link]
-
Dickson, R. C. (2005). Signalling functions for sphingolipid long-chain bases in Saccharomyces cerevisiae. Biochemical Society Transactions. [Link]
-
Journal of Lipid Research. (n.d.). Development of a Novel Sandwich ELISA for Measuring Cell Lysate ABCA1 Protein Levels. Journal of Lipid Research. [Link]
-
Marcovina, S. M., & Morrisett, J. D. (2007). Lipoprotein (a) measurements for clinical application. PubMed Central. [Link]
-
Biology LibreTexts. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]
-
Fitzgibbons, P. L., et al. (2022). Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. [Link]
-
UK NEQAS IIA. (2024). Principles of Immunoassays. UK NEQAS IIA. [Link]
-
Chen, M., et al. (2008). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis. PubMed Central. [Link]
-
Kohli, A. G., et al. (2014). Synthetic lipid headgroup modification and the design of advanced liposomal delivery systems. eScholarship.org. [Link]
-
Wikipedia. (n.d.). Sphingolipid. Wikipedia. [Link]
-
Wikipedia. (n.d.). Antibody. Wikipedia. [Link]
-
Bogen, B., & Malissen, B. (2012). The effect of haptens on protein-carrier immunogenicity. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Nanobody-Based Bioconjugates as Potent and Broadly Active Inhibitors of HIV Entry. American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. [Link]
-
HealthPartners. (n.d.). Silica-ELISA method improves detection and quantitation of minor glycolipid components in lipid mixtures and of other antigens. HealthPartners. [Link]
-
SlideShare. (n.d.). General principle of immunoassay. SlideShare. [Link]
-
Burla, B., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Plant Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quanterix.com [quanterix.com]
- 10. biossusa.com [biossusa.com]
- 11. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 13. ELISA Kit FOR Sphingosine | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: C20 Sphingosine Stability & Long-Term Storage
Welcome to the technical support guide for C20 Sphingosine. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines technical data with practical, field-proven insights. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter while working with this specific long-chain sphingoid base.
Frequently Asked Questions (FAQs): The Essentials
This section covers the fundamental questions regarding the nature and handling of this compound.
Q1: What exactly is this compound and what is its biological significance?
This compound, also known as (E,2S,3R)-2-aminoicos-4-ene-1,3-diol, is a long-chain sphingoid base that is an analog of the more common C18 Sphingosine.[1] Sphingolipids are critical components of cellular membranes and are involved in complex signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2][3]
The C20 chain length is particularly significant in the central nervous system (CNS), where this compound is found in substantial amounts within gangliosides, a type of glycosphingolipid abundant in neuronal tissues.[4][5] Its presence and concentration are associated with the development, maturation, and aging of the CNS, suggesting a specialized role in modulating membrane properties and cell signaling within this system.[5]
Q2: I have just received my vial of this compound. How should I store the solid powder?
Upon receipt, the lyophilized powder or crystalline solid is relatively stable. However, for long-term viability, immediate and proper storage is crucial. Unsaturated lipids are susceptible to autoxidation, and the rate of degradation is influenced by temperature.[6]
Recommended Storage for Solid Form:
-
Long-Term (Years): Store at -20°C . At this temperature, the product should remain stable for at least three years.[1]
-
Short-Term (Up to 2 Years): Storage at 4°C is also acceptable for shorter durations.[1]
Always store the vial tightly sealed and protected from moisture. The product is typically stable at room temperature for the short duration of shipping, but it should be transferred to the recommended storage conditions as soon as possible.[1]
Q3: What is the primary cause of this compound degradation and how can I prevent it?
The primary cause of degradation for unsaturated sphingolipids like this compound is oxidation . The double bond in the hydrocarbon chain is susceptible to attack by atmospheric oxygen. This process is accelerated by:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
-
Exposure to Air (Oxygen): Repeatedly opening the container exposes the compound to oxygen.
-
Light: UV light can provide the energy to initiate oxidative chain reactions.
Prevention Strategies:
-
Inert Gas: When preparing stock solutions, purge the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen to displace oxygen.[7]
-
Aliquot: To minimize freeze-thaw cycles and repeated exposure to air, dissolve the entire vial of powder and prepare single-use aliquots.
-
Protect from Light: Store vials in the dark, for example, by placing them in a labeled box within the freezer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers may encounter during their experiments.
Q4: My this compound is difficult to dissolve. What are the recommended solvents and procedures?
Sphingolipids are notoriously difficult to dissolve in common aqueous buffers and even some organic solvents.[6][8]
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For Analytical/Biochemical Assays: A mixture of chloroform/methanol/water is a highly effective solvent system but is toxic to cells.[8] A common starting point is a 2:1 (v/v) mixture of chloroform:methanol.[6]
-
For Cell-Based Assays:
-
DMSO: this compound is typically soluble in DMSO up to a concentration of 10 mM.[1]
-
Ethanol: Ethanol is another effective solvent.[7] For cell culture applications, a solution in ethanol can be further diluted into media, but the final ethanol concentration must be kept low (typically <0.1%) to avoid solvent toxicity.
-
Ethanol:Dodecane (98:2, v/v): This mixture can be used to create a solution that is then added to cell culture media with vigorous mixing.[6]
-
Tips for Aiding Dissolution:
-
Sonication: Brief sonication in a water bath can help break up aggregates and improve solubility.[6]
-
Mild Heating: Gently warming the solution up to 40°C can also aid in dissolving the lipid.[6] Do not overheat, as this can accelerate degradation.
Q5: How should I store this compound once it is in solution?
The stability of this compound decreases significantly once it is in solution. The choice of storage temperature is critical.
| Storage Condition | Duration | Rationale |
| -80°C in Solvent | Up to 6 months | The ultra-low temperature drastically slows down molecular motion and potential degradation reactions. This is the recommended condition for long-term storage of stock solutions.[1] |
| -20°C in Solvent | Up to 1 month | Suitable for short-term storage of working aliquots. Beyond this period, the risk of degradation increases.[1] |
| Aqueous Buffers | Not Recommended | Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day due to instability and potential for microbial growth.[9] |
Q6: I am observing inconsistent results. How can I assess the integrity of my this compound?
If you suspect degradation, you must verify the purity and structural integrity of your compound. Mass spectrometry (MS) is the definitive method for this.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS): This is the gold standard for sphingolipid analysis.[10] It provides three points of specificity: the retention time from the HPLC, the molecular mass of the parent ion, and the fragmentation pattern of the molecule.[10] This allows for unambiguous identification and quantification.
-
Thin Layer Chromatography (TLC): TLC is a simpler, more economical method for a qualitative assessment of purity.[11] By running your sample alongside a fresh standard, you can visually check for the appearance of degradation products (which will appear as additional spots).
Protocols and Visual Workflows
Experimental Protocol: Preparation and Storage of a this compound Stock Solution
This protocol describes a best-practice method for preparing a 10 mM stock solution in DMSO.
-
Pre-Experiment Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Warm a vial of high-purity, anhydrous DMSO to room temperature.
-
-
Dissolution:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided (Molecular Weight: 327.55 g/mol ).[1]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath until the solution is clear.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. Choose aliquot volumes based on your typical experimental needs to avoid wasting material.
-
Optional but Recommended: Gently flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) before sealing.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Place the aliquots in a labeled storage box and transfer to a -80°C freezer for long-term storage.
-
Workflow Diagram: this compound Stock Preparation
Caption: Workflow for preparing and storing this compound.
Scientific Context: Signaling Pathway
Q7: Where does this compound fit into the broader sphingolipid metabolic pathway?
This compound is a key intermediate in the sphingolipid metabolic pathway. This pathway, often described as a rheostat, balances the levels of pro-death and pro-survival signaling molecules.[3] this compound is generated from the breakdown of C20-containing ceramides by enzymes called ceramidases. It can then be acted upon by sphingosine kinases (SphK1 and SphK2) to be phosphorylated into this compound-1-Phosphate (S1P), a potent signaling molecule that regulates numerous cellular processes.[2] Alternatively, it can be recycled back into ceramide.[3]
Diagram: Simplified Sphingolipid Metabolism
Caption: The central role of this compound in metabolism.
References
- Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. (2024). Vertex AI Search.
- C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6. InvivoChem.
- Sphingolipid signaling p
- Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids.
- C20-sphingosine as a determining factor in aggreg
- Ganglioside Molecular Species Containing C18- And C20-sphingosine in Mammalian Nervous Tissues and Neuronal Cell Cultures. (2000). PubMed.
- SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC.
- A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (2021). PMC.
- Approaches for probing and evaluating mammalian sphingolipid metabolism. PMC.
- Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews.
- Sphingolipid Advice. Cayman Chemical.
- Sphingosine (d17:1)
- What solvents are best to use for sphingolipids?. Cayman Chemical.
- PRODUCT INFORM
Sources
- 1. C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6 | Invivochem [invivochem.com]
- 2. cusabio.com [cusabio.com]
- 3. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in C20 Sphingosine synthesis
Welcome to the technical support center for C20 Sphingosine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this long-chain sphingoid base. Here, we address common challenges that can lead to low yields and provide experimentally validated solutions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not just follow protocols, but to troubleshoot them effectively.
Troubleshooting Guide: Overcoming Low Yields
Low yields in multi-step organic syntheses are a common frustration. In the case of this compound, several key reactions can be prone to issues. This section breaks down potential problems and offers targeted solutions.
Question 1: My Wittig reaction to form the this compound backbone is resulting in a low yield and a mixture of E/Z isomers. What's going wrong?
The Wittig reaction is a cornerstone of this synthesis, creating the characteristic trans double bond of the sphingosine backbone.[1] However, its success hinges on precise reaction conditions.
Underlying Causality:
The stereoselectivity and yield of the Wittig reaction are highly sensitive to the nature of the ylide, the solvent, the presence of salt additives, and the temperature.[2] For sphingosine synthesis, a non-stabilized ylide is typically used, which generally favors the Z-alkene. To achieve the desired E-alkene, specific modifications are necessary. Incomplete ylide formation and side reactions with the aldehyde starting material are also common culprits for low yields.
Troubleshooting Protocol:
-
Ylide Generation:
-
Reagent Purity: Ensure your phosphonium salt is dry and pure. Recrystallize if necessary.
-
Base Selection: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium amide (NaNH2) to ensure complete deprotonation of the phosphonium salt.[3]
-
Solvent Choice: Perform the ylide generation in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[4] Traces of water will quench the strong base and the ylide.
-
Temperature Control: Maintain a low temperature (typically -78 °C to -40 °C) during base addition to minimize side reactions.[4]
-
-
Aldehyde Addition & Reaction Conditions:
-
Temperature: Add the aldehyde to the ylide solution at a low temperature to control the initial addition.
-
Salt Additives: The addition of lithium salts, such as lithium bromide (LiBr), can help to favor the formation of the E-isomer.[2]
-
Reaction Time and Temperature: After the initial addition, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Data-Driven Decision Making:
| Parameter | Recommendation for High E-selectivity & Yield | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic, non-reactive with strong bases and ylides.[4] |
| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base for efficient ylide formation.[3] |
| Temperature | -78 °C to -40 °C for ylide generation and aldehyde addition | Minimizes side reactions and controls stereoselectivity.[4] |
| Additive | Lithium Bromide (LiBr) | Promotes the formation of the thermodynamically more stable E-alkene.[2] |
Workflow for Optimized Wittig Reaction:
Caption: Optimized workflow for the Wittig olefination step.
Question 2: The reduction of my azido-sphingosine precursor is incomplete or results in significant byproducts. How can I improve this step?
The reduction of the azide to the primary amine is a critical step that can be prone to incomplete conversion or the formation of undesired side products.
Underlying Causality:
The choice of reducing agent and reaction conditions are paramount for a clean and complete reduction. Harsh reducing agents can lead to over-reduction or cleavage of other functional groups. Incomplete reactions can be due to catalyst poisoning or insufficient reducing agent.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Staudinger Reaction (PPh3/H2O): This is a mild and often high-yielding method for reducing azides. It is generally chemoselective and avoids the use of metal hydrides.
-
Catalytic Hydrogenation (H2/Pd-C): This is another effective method, but the catalyst can be sensitive to impurities. Ensure the substrate is pure before hydrogenation.
-
Lithium Aluminum Hydride (LiAlH4): While a powerful reducing agent, it is less chemoselective and can potentially reduce other functional groups. Use with caution and at low temperatures.[4]
-
Hydrogen Sulfide (H2S): This can be used in a pyridine/water mixture and is a classic method for this transformation.[4]
-
-
Reaction Monitoring and Optimization:
-
TLC Analysis: Closely monitor the reaction progress by TLC. The disappearance of the starting material (azide) and the appearance of the product (amine) can be visualized with appropriate stains (e.g., ninhydrin for the amine).
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used, especially for reactions like the Staudinger ligation.
-
Catalyst Activity: For catalytic hydrogenation, use a fresh, high-quality catalyst. If the reaction stalls, filtering and adding fresh catalyst may be necessary.
-
Comparative Table of Reduction Methods:
| Reducing Agent | Advantages | Disadvantages |
| PPh3 / H2O | Mild, high-yielding, chemoselective | Triphenylphosphine oxide byproduct can be difficult to remove |
| H2 / Pd-C | Clean reaction, high yield | Catalyst can be poisoned, requires specialized equipment |
| LiAlH4 | Powerful reducing agent | Low chemoselectivity, requires strictly anhydrous conditions |
| H2S in Pyridine | Effective and established method[4] | Toxic gas, unpleasant odor |
Question 3: I'm struggling with the purification of my final this compound product. What are the best practices?
The amphiphilic nature of sphingosine, with its polar head group and long nonpolar tail, can make purification challenging.
Underlying Causality:
Residual reagents, byproducts from previous steps, and the inherent properties of sphingosine can lead to difficulties in achieving high purity. Standard silica gel chromatography may not always be straightforward.
Troubleshooting Protocol:
-
Initial Workup:
-
Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction can remove a significant amount of nonpolar impurities. A common system is a chloroform/methanol/water mixture.[5]
-
Phase Separation: Ensure complete phase separation during extraction to avoid loss of product into the aqueous layer.[5]
-
-
Chromatographic Purification:
-
Column Chromatography: Silica gel flash column chromatography is a common method. A gradient elution system, starting with a nonpolar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective.[5]
-
Amine Deactivation: The free amine of sphingosine can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a weak base, such as triethylamine or aqueous ammonia, can be added to the eluent system.[5]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Purity Assessment:
-
TLC: Use TLC with an appropriate solvent system and visualization agent (e.g., ninhydrin or phosphomolybdic acid stain) to assess the purity of the fractions.
-
HPLC: High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[6]
-
Mass Spectrometry and NMR: These techniques are essential for confirming the identity and purity of the final product.[7][8]
-
Purification Troubleshooting Flowchart:
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 5. Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentrations of sphingosine and sphinganine in plasma of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of C20 Sphingosine for Biological Assays
Welcome to the technical support center for handling C20 Sphingosine. As a critical bioactive lipid, particularly enriched in the gangliosides of the central nervous system, this compound is a molecule of great interest for researchers in neuroscience, oncology, and metabolic diseases.[1][2][3] However, its long hydrocarbon chain presents significant solubility challenges in aqueous-based biological assays. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges and ensure the reliable and reproducible delivery of this compound in your experiments.
Understanding the Challenge: The Amphiphilic Nature of this compound
This compound is an amphiphile, meaning it possesses both a hydrophilic (water-loving) polar head group and a long, hydrophobic (water-fearing) 20-carbon tail. This dual nature dictates its behavior in solution. In aqueous environments, individual molecules tend to aggregate to minimize the unfavorable interaction between their hydrophobic tails and water, which can lead to the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC).[4][5] For sphingosine, this has been measured to be around 18 µM.[4] This inherent tendency to self-aggregate and its low water solubility are the primary reasons for precipitation when directly added to cell culture media or aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a reliable choice.[6] this compound is typically soluble in DMSO at concentrations up to 10 mM.[6] However, it is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can lower the solubility and cause the lipid to precipitate upon storage.
Q2: Why does my this compound precipitate when I add the DMSO stock to my cell culture medium?
This is a common and expected issue. When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture medium, the DMSO concentration rapidly decreases. The this compound is forced out of the DMSO and into the water-based medium where its solubility is extremely low, causing it to precipitate.[7] This is not just a solubility issue but also a delivery problem, as the precipitated lipid is not bioavailable to the cells.
Q3: Can I use ethanol or methanol to dissolve this compound for cell-based assays?
While sphingolipids have some solubility in alcohols like ethanol and methanol, these solvents are generally used as part of a more complex solubilization strategy rather than for direct addition to cell culture.[8] Alcohols can be cytotoxic, and similar to DMSO, a stock solution in ethanol will likely precipitate upon dilution in aqueous media. A common technique involves using a chloroform/methanol mixture for initial solubilization, which is then evaporated before resuspension in a more biologically compatible vehicle.[9]
Q4: What is the Bovine Serum Albumin (BSA) complexation method and why is it recommended?
The BSA complexation method is the gold standard for delivering poorly soluble lipids to cells in culture. Bovine Serum Albumin, particularly fatty acid-free BSA, has hydrophobic pockets that can bind to the hydrocarbon tail of lipids like this compound.[10][11] This creates a stable, soluble complex that can be readily dispersed in culture medium, effectively shuttling the lipid to the cell membrane. This method avoids the use of cytotoxic organic solvents in the final cell treatment and enhances the bioavailability of the lipid.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Precipitate forms immediately upon adding DMSO stock to media.
-
Causality: The concentration of this compound in the final working solution exceeds its aqueous solubility limit. The rapid dilution of DMSO leaves the lipid with no solubilizing agent.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While not ideal due to potential cytotoxicity, ensuring the final DMSO concentration is at the highest tolerable level for your cell line (typically ≤ 0.5%) can help. However, this is often not sufficient for highly insoluble lipids.[7]
-
Switch to BSA Complexation: This is the most robust solution. Prepare a this compound-BSA complex as detailed in the protocol below.
-
Issue 2: My this compound/BSA solution appears cloudy.
-
Causality: The lipid may not have fully complexed with the BSA. This can be due to an incorrect lipid-to-BSA ratio, insufficient incubation time, or improper preparation of the lipid film.
-
Troubleshooting Steps:
-
Verify Lipid Film: Ensure the organic solvent was completely evaporated and a thin, even film of lipid was formed on the glass surface. A thick, crystalline deposit will be much harder to solubilize.[12]
-
Optimize Incubation: Increase the incubation time of the lipid film with the BSA solution at 37°C and include occasional gentle vortexing or sonication to aid dissolution.[12]
-
Check BSA Quality: Use high-quality, fatty acid-free BSA. BSA that is not fatty acid-free will have its binding pockets already occupied, reducing its capacity to complex with the this compound.[12]
-
Issue 3: I observe cell toxicity or unexpected biological effects.
-
Causality: This can be caused by the solvent (e.g., DMSO) at high concentrations or by the this compound itself, which is a bioactive molecule.[13][14] It is critical to distinguish between the two.
-
Troubleshooting Steps:
-
Run a Solvent Control: Always include a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO or BSA solution without the lipid).
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay.
-
Ensure Sterility: All solutions, especially the BSA-complexed solution, must be sterile-filtered (0.22 µm filter) before adding to cells to avoid contamination.
-
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution
This protocol outlines the steps for creating a concentrated stock solution for short-term storage and subsequent use in preparing working solutions.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Warm the solution gently at 37°C and vortex until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
| Desired Stock Concentration | 1 mg this compound (MW: 327.55) | 5 mg this compound |
| 1 mM | 3.053 mL DMSO | 15.265 mL DMSO |
| 5 mM | 0.611 mL DMSO | 3.053 mL DMSO |
| 10 mM | 0.305 mL DMSO | 1.527 mL DMSO |
| Table adapted from manufacturer's data.[6] |
Protocol 2: Preparation of this compound-BSA Complex for Cell-Based Assays
This protocol is the recommended method for delivering this compound to live cells. It enhances solubility and bioavailability while minimizing solvent-induced toxicity.[12]
Materials:
-
This compound stock solution (e.g., in chloroform/methanol or ethanol)
-
Sterile glass test tube
-
Nitrogen gas stream or speed vacuum concentrator
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile serum-free cell culture medium or phosphate-buffered saline (PBS)
-
37°C water bath or incubator
-
Sterile 0.22 µm syringe filter
Workflow Diagram:
Caption: Workflow for this compound-BSA Complexation.
Procedure:
-
Prepare Lipid Film:
-
In a sterile glass tube, aliquot the desired amount of this compound from an organic solvent stock (e.g., ethanol).
-
Evaporate the solvent completely using a gentle stream of dry nitrogen gas or a speed vacuum concentrator. It is critical to rotate the tube to create a thin, even film on the bottom of the tube.[12]
-
-
Prepare BSA Solution:
-
Prepare a solution of fatty acid-free BSA in sterile, serum-free medium or PBS. A common concentration is 10% (w/v), which can be further diluted.
-
-
Complexation:
-
Pre-warm the BSA solution to 37°C.
-
Add the warm BSA solution to the glass tube containing the dry lipid film.
-
Incubate the mixture for at least 30 minutes at 37°C. Intermittently vortex or sonicate gently to ensure the lipid is fully solubilized and complexed with the BSA.[12] The final solution should be clear.
-
-
Sterilization and Use:
-
Sterile filter the this compound-BSA complex solution through a 0.22 µm syringe filter.
-
This sterile stock can now be added directly to your cell cultures to achieve the desired final concentration. Remember to prepare a BSA-only vehicle control.
-
References
-
Ghosh, A., Mukherjee, S., & Chattopadhyay, A. (1998). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal, 75(5), 2359–2369. [Link]
-
Yohe, H. C., & Rosenberg, A. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. Journal of Biological Chemistry, 251(22), 7345–7348. [Link]
-
Wang, Y., et al. (2023). Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 224, 115178. [Link]
-
Wikipedia. (2023, December 2). Sphingosine. In Wikipedia. [Link]
-
Sonnino, S., et al. (2007). Scheme of the biosynthetic process for C18- and C20-sphingosine containing sphingolipids. Neuronal gangliosides contain both C18‐ and C20‐sphingosine. ResearchGate. [Link]
-
Sonnino, S., et al. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1469(1), 63–77. [Link]
-
Tettamanti, G., et al. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. European Journal of Biochemistry, 221(3), 977–984. [Link]
-
Truman, J. P., et al. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 60(10), 1770–1780. [Link]
-
Melo, E., & Vaz, W. L. C. (2002). Binding of a Fluorescent Lipid Amphiphile to Albumin and its Transfer to Lipid Bilayer Membranes. Biophysical Journal, 83(4), 2055–2067. [Link]
-
Formisano, S., et al. (1979). Critical micelle concentration of gangliosides. Biochemistry, 18(7), 1119–1124. [Link]
-
Aureli, M., et al. (2020). The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions. International Journal of Molecular Sciences, 21(21), 8049. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Lab Manager. (2023, November 10). 7 Tips for Creating Bovine Serum Albumin (BSA) Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I make a phospholipid solution in BSA to treat cell with phospholipids?. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best solvent after lipid extraction?. Retrieved from [Link]
-
Wikipedia. (2024, January 15). Critical micelle concentration. In Wikipedia. [Link]
-
ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
Clinical Chemistry. (2024, August 29). Development of a Multiplexed Sphingolipids Method for Diagnosis of Inborn Errors of Ceramide Metabolism. Oxford Academic. [Link]
Sources
- 1. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding of a Fluorescent Lipid Amphiphile to Albumin and its Transfer to Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 13. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine - Wikipedia [en.wikipedia.org]
Technical Support Center: C20 Sphingosine Handling & Optimization Guide
[1]
Executive Summary & Technical Context
D-erythro-Sphingosine C20 (d20:1) is a bioactive sphingoid base.[1][2] Unlike the canonical C18 sphingosine, the C20 variant possesses a longer hydrocarbon tail (20 carbons vs. 18), which significantly alters its physicochemical properties—specifically increasing hydrophobicity and altering membrane intercalation kinetics.
Critical Warning: Do not treat C20 Sphingosine identically to C18 Sphingosine. The increased chain length results in lower solubility limits in DMSO and higher susceptibility to precipitation in aqueous buffers. This guide addresses the specific challenges of electrostatic handling and solubility optimization.
Core Protocol: Weighing & Handling
Objective: To weigh sub-milligram quantities accurately without loss due to static or oxidation.
Phase A: Environmental Preparation
The "Why": Sphingolipids are waxy solids that accumulate significant static charge, causing the powder to "jump" or cling to spatulas. They are also hygroscopic; opening a cold vial causes condensation, leading to hydrolysis.[1]
-
Thermal Equilibration: Remove the source vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes inside a desiccator before opening.
-
Static Elimination:
-
Primary Method: Use an ionizing anti-static gun (e.g., Zerostat) or a Polonium-210 strip near the balance.[1]
-
Secondary Method: If an ionizer is unavailable, wipe the spatula and the exterior of the weighing vessel with an anti-static cloth.
-
-
Vessel Selection: Use glass weighing boats or small glass vials.
Phase B: The Weighing Procedure
-
Taring: Place the glass vessel on the analytical balance (readability 0.01 mg recommended). Tare the balance.
-
Transfer: Use a stainless steel micro-spatula.[1]
-
The "Static Trap": If powder clings to the spatula, do not tap it on the side of the glass vial (this generates more static). Instead, use a stream of Nitrogen gas (low pressure) to gently dislodge the powder into the vial if necessary, or wash the spatula into the vial with the solvent during the reconstitution step.
-
Immediate Solubilization: Do not leave weighed powder exposed to air. Reconstitute immediately to protect the double bond (C4-C5) from oxidation.[1]
Solubilization & Reconstitution Strategy
Objective: Creating stable stock solutions while avoiding "The DMSO Trap."
Solubility Data Matrix
This compound has distinct solubility limits compared to C18.[1]
| Solvent System | Solubility Limit (Approx.) | Application | Notes |
| Ethanol (Abs.) | Miscible (>50 mg/mL) | Cell Culture | Preferred. Low toxicity vehicle.[1] |
| Chloroform:Methanol (2:1) | >10 mg/mL | Storage Stocks | Best for long-term -20°C storage.[1][7] |
| DMSO | ~2–5 mg/mL | High Conc.[1] Stocks | POOR. Significantly lower than C18.[1] |
| DMF | ~10 mg/mL | Chemical Synthesis | Hard to remove; toxic to cells.[1] |
Protocol: Preparing the Stock Solution
-
Solvent Choice:
-
Dissolution:
-
Add solvent to the glass vial containing the weighed powder.
-
Vortex: 30 seconds.
-
Sonicate: If the solution is not crystal clear, sonicate in a water bath at 30–35°C for 2 minutes. The slight heat helps overcome the crystal lattice energy of the C20 chain.
-
-
Inert Gas Overlay: Before closing the vial, gently stream Argon or Nitrogen gas over the liquid surface to displace oxygen.
Troubleshooting & FAQs
Direct answers to common failure points in the lab.
Q: The powder is "flying" away when I try to weigh it. What do I do? A: This is an electrostatic event.[1]
-
Stop immediately. Do not try to chase the powder.[1]
-
Discharge: Use an anti-static gun on the vial and the spatula.[1]
-
Humidity: If your lab is very dry (<20% RH), increase local humidity or work inside a glove box if available.
-
Alternative: Weigh by difference. Weigh the entire source vial, remove an approximate amount, and weigh the source vial again. This avoids transferring powder to a static-prone weigh boat.[1]
Q: I dissolved this compound in DMSO at 10mM, but it looks cloudy/precipitated after freezing. Why? A: You have exceeded the solubility limit. While C18 Sphingosine might tolerate this, C20 is more hydrophobic.[1]
-
Fix: Warm the solution to 37°C and sonicate. If it does not clear, dilute with warm Ethanol.[1] For future experiments, limit DMSO stocks to 2–5 mM or switch to Ethanol stocks.
Q: Can I store the powder in plastic tubes? A: No. Sphingolipids are lipophilic.
-
Leaching: Organic solvents used to dissolve the lipid will leach plasticizers from tubes (PP/PE), contaminating your mass spec or bio-assay.[1]
-
Adsorption: The lipid itself will adhere to the hydrophobic plastic walls, altering your calculated concentration.
-
Rule: Always use amber glass vials with Teflon (PTFE)-lined caps.
Q: How do I add this to cell culture media without precipitation? A: The "BSA Chaperone" Method.[1] Sphingosine is not soluble in water.[1][8] When adding an ethanolic stock to media, it may precipitate immediately.[1]
Experimental Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, distinguishing between storage and experimental pathways.
Figure 1: Decision matrix for this compound reconstitution. Note the divergence in solvent choice based on downstream application.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids: Oxidation and Hygroscopicity.[1][9] Retrieved February 1, 2026, from [Link]
-
National Fire Protection Association (NFPA). (2022).[1] NFPA 77: Recommended Practice on Static Electricity (Powder Handling).[1] (General industrial standard for electrostatic hazards in powder processing).[1]
Sources
- 1. This compound | C20H41NO2 | CID 9862210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. powderbulksolids.com [powderbulksolids.com]
- 4. sigma-hse.com [sigma-hse.com]
- 5. bfmfitting.com [bfmfitting.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. avantiresearch.com [avantiresearch.com]
Technical Support Center: A Guide to Preventing Non-Specific Binding of C20 Sphingosine
Welcome to the technical support center for handling C20 Sphingosine. As a long-chain bioactive sphingolipid, this compound is a powerful tool for investigating cellular signaling, membrane structure, and metabolic pathways.[1][2] However, its unique physicochemical properties—specifically its long C20 acyl chain and charged amine head group—present significant challenges in experimental design, the most common of which is non-specific binding (NSB).[3][4]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate NSB, ensuring the accuracy, reproducibility, and reliability of your experimental data. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Part 1: Understanding the Root Causes of this compound Non-Specific Binding
Q: Why is this compound so experimentally "sticky" compared to other small molecules?
A: The propensity of this compound to engage in non-specific binding stems from a combination of three key molecular characteristics. Understanding these is the first step to counteracting them.
-
Extreme Hydrophobicity: this compound possesses a long, 20-carbon aliphatic chain, making it highly nonpolar. This hydrophobic tail readily interacts with and adsorbs to nonpolar surfaces, most notably the polystyrene used in microplates and other plastic labware.[5] This is a primary driver of high background signals in plate-based assays.
-
Electrostatic Interactions: Under physiological pH conditions (typically pH 7.2-7.4), the primary amine group on the sphingosine backbone is protonated, conferring a net positive charge.[1] This positive charge can mediate electrostatic interactions with negatively charged surfaces or anionic domains on proteins and other biomolecules, leading to another layer of non-specific adherence.
-
Self-Aggregation and Micelle Formation: Like other amphiphilic molecules, this compound can self-assemble into aggregates or micelles when its concentration exceeds the Critical Micelle Concentration (CMC).[4] These aggregates are large, sticky structures that can physically entrap detection reagents or adhere strongly to surfaces, creating significant and often variable background noise. The longer C20 chain generally promotes aggregation at lower concentrations compared to its C18 counterpart.[4]
Caption: Core mechanisms driving this compound non-specific binding.
Part 2: Frequently Asked Questions (FAQs)
Q: I'm seeing extremely high background in my ELISA/binding assay. What is the very first thing I should verify?
A: Before optimizing buffers or changing protocols, confirm the integrity of your this compound stock solution. The molecule is typically dissolved in a non-aqueous solvent like DMSO.[3] Improper storage (e.g., repeated freeze-thaw cycles) can lead to precipitation or aggregation within the stock tube, which is then carried over into your assay.[6] Always visually inspect your stock for clarity before use and gently vortex. If you suspect an issue, prepare a fresh stock solution.
Q: Can I use my standard antibody blocking buffer (e.g., 5% skim milk or 3% BSA in PBS) to prevent this compound NSB?
A: While a good starting point, it is often insufficient. Standard protein-based blockers are excellent for saturating non-specific protein-binding sites on a surface.[7][8] However, they do not adequately address the strong hydrophobic interactions of the C20 alkyl chain.[9] A lipid like this compound can partition into hydrophobic pockets of the blocking proteins themselves or find unblocked hydrophobic patches on the plastic. An optimized blocking strategy for long-chain lipids almost always requires the inclusion of a non-ionic detergent.
Q: How should I properly dissolve and prepare my this compound for an aqueous assay?
A: This is a critical step. Never add this compound directly to an aqueous buffer. It will not dissolve and will immediately form aggregates. The correct method involves a serial dilution approach. First, create a high-concentration stock in 100% DMSO (e.g., 10 mM).[3] Then, perform an intermediate dilution into your assay buffer that already contains a carrier protein (like fatty-acid-free BSA) and/or a non-ionic detergent (like Tween-20). This ensures that as the lipid enters the aqueous environment, it is immediately chaperoned and prevented from self-aggregating. See Protocol 2 for a detailed workflow.
Part 3: In-Depth Troubleshooting Guides
This section addresses common experimental failures and provides validated protocols for resolution.
Issue 1: Persistently High Background in Plate-Based Assays
High background signal effectively reduces the sensitivity and dynamic range of your assay, potentially masking true biological effects.[10] This is the most common issue when working with this compound.
-
Underlying Cause A: Insufficient Surface Blocking
-
The "Why": The hydrophobic surface of a standard polystyrene plate is a high-affinity sink for the C20 alkyl chain. A simple protein layer (like BSA) is not enough to create a truly inert surface. A non-ionic detergent acts as a dynamic blocking agent, presenting a hydrated barrier that repels hydrophobic molecules.
-
Solution: Employ a dual-component blocking buffer. The protein component (BSA) covers broad surfaces, while the detergent (Tween-20 or Triton X-100) specifically prevents hydrophobic interactions.[5][11][12]
-
-
Underlying Cause B: this compound Aggregation in Assay Buffer
-
The "Why": If the final concentration of this compound in your wells is near or above its CMC, it will form micelles. These aggregates bind unpredictably and are difficult to wash away, leading to high and variable background. While the exact CMC for this compound is not widely published, it is expected to be in the low micromolar range, similar to other long-chain lipids.[13][14]
-
Solution: Ensure your final assay concentration is well below the expected CMC. More importantly, include a low concentration of a non-ionic detergent in your assay buffer to maintain the lipid in a monomeric state.
-
-
Underlying Cause C: Inadequate Washing Steps
-
The "Why": Due to its sticky nature, this compound requires more stringent washing than typical analytes. Insufficient washing leaves a layer of non-specifically bound lipid that contributes directly to the background signal.
-
Solution: Increase the number and duration of wash steps. The inclusion of a detergent in the wash buffer is critical, as it helps to solubilize and remove any loosely bound this compound.[10][12]
-
Issue 2: Low Specific Signal and Poor Well-to-Well Reproducibility
This frustrating issue often points to a loss of the active compound before it has a chance to interact with its biological target.
-
Underlying Cause: Adsorption of this compound to Labware
-
The "Why": Standard polypropylene tubes and pipette tips have hydrophobic surfaces that can adsorb a significant fraction of the this compound from your solution, especially at low micromolar or nanomolar concentrations. This leads to an actual concentration that is much lower than your calculated concentration, resulting in a weak or absent specific signal. This loss can be variable, contributing to poor reproducibility.
-
Solution:
-
Use Low-Retention Plasticware: Employ siliconized or low-protein-binding microcentrifuge tubes and pipette tips.
-
Pre-condition Surfaces: Before adding your this compound solution, rinse tubes and tips with an "equilibration buffer" containing the same concentration of BSA and/or detergent as your final assay buffer. This pre-coats the plastic, reducing the number of available sites for the lipid to bind.
-
Minimize Transfers: Design your experiment to minimize the number of serial dilutions and transfers.
-
-
Part 4: Protocol & Data Reference Section
The following protocols and reference tables consolidate the key recommendations into actionable workflows.
Table 1: Recommended Reagent Concentrations for this compound Assays
| Buffer Type | Primary Blocking Agent | Secondary Blocking Agent (Detergent) | Recommended Concentration Range | Key Rationale |
| Blocking Buffer | Fatty-Acid-Free BSA | Tween-20 or Triton X-100 | 1-2% (w/v) BSA + 0.05-0.1% (v/v) Detergent | BSA provides protein blocking; detergent prevents hydrophobic interactions.[12][15] |
| Assay/Dilution Buffer | Fatty-Acid-Free BSA | Tween-20 or Triton X-100 | 0.1% (w/v) BSA + 0.05% (v/v) Detergent | Maintains solubility, prevents aggregation, and minimizes loss to plasticware.[11] |
| Wash Buffer | N/A | Tween-20 | 0.05% (v/v) | Actively removes non-specifically bound lipid during washes.[10][12] |
Protocol 1: Optimized Plate Blocking for Long-Chain Sphingolipid Assays
This protocol is designed to create a robustly blocked surface on polystyrene microplates.
-
Prepare Blocking Buffer: Prepare a solution of 1% (w/v) Fatty-Acid-Free BSA and 0.05% (v/v) Tween-20 in a suitable buffer (e.g., PBS or TBS, pH 7.4). Filter sterilize if necessary.
-
Plate Blocking: Add 200-300 µL of Blocking Buffer to each well of the microplate.
-
Incubation: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C. Using a plate shaker during incubation can improve blocking efficiency.[12]
-
Washing: Before adding your samples, wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20). Do not let the wells dry out.
Protocol 2: Preparation of this compound Working Solutions
This protocol ensures the lipid remains monomeric and bioavailable upon dilution into an aqueous environment.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][6]
-
Prepare Assay Buffer: Prepare your final assay buffer containing 0.1% Fatty-Acid-Free BSA and 0.05% Tween-20.
-
Serial Dilution: Perform serial dilutions as follows:
-
Vortex the DMSO stock solution gently.
-
For the first dilution, pipette the required volume of DMSO stock directly into a sufficient volume of the prepared Assay Buffer (e.g., a 1:100 dilution to create a 100 µM intermediate stock). Vortex immediately and vigorously for 10-15 seconds.
-
Use the Assay Buffer for all subsequent dilutions.
-
-
Final Use: Add the final diluted this compound solution to the assay plate immediately after preparation. Do not store dilute aqueous solutions of the lipid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound binding issues.
References
-
Mraz, W., Schwarzmann, G., Sattler, J., Momoi, T., Seemann, B., & Wiegandt, H. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1611-1613. [Link]
-
Grassmé, H., Henry, B., Ziobro, R., Becker, K. A., Riethmüller, J., Gardner, A., ... & Gulbins, E. (2017). Sphingosine prevents rhinoviral infections. Cellular Physiology and Biochemistry, 42(4), 1471-1484. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Farajollahi, M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian journal of clinical and laboratory investigation, 72(7), 559-563. [Link]
-
Härmä, H., Rozwandowicz-Jansen, A., & Haataja, S. (2018). Improving the sensitivity of immunoassays by reducing non-specific binding of poly (acrylic acid) coated upconverting nanoparticles by adding free poly (acrylic acid). Microchimica Acta, 185(4), 223. [Link]
-
Sonnino, S., & Prinetti, A. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimie, 82(9-10), 887-896. [Link]
-
Valsecchi, M., Loberto, N., Chigorno, V., & Sonnino, S. (2007). Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. ResearchGate. [Link]
-
Villalaín, J. (2006). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal, 90(6), 2003-2014. [Link]
-
Ghidoni, R., Trinchera, M., & Venerando, B. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. European journal of biochemistry, 221(2), 815-821. [Link]
-
Sonnino, S., & Prinetti, A. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimie, 82(9-10), 887-896. [Link]
-
Jeong, H. S., Park, S. J., Kim, J. H., Im, D. S., & Kim, H. J. (2018). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. BMB reports, 51(1), 38. [Link]
-
Poláková, L., Janoušková, O., Etrych, T., & Šubr, V. (2022). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 23(24), 15858. [Link]
-
Haberkant, P., Rai, A., & van der Stelt, M. (2019). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. Methods in molecular biology (Clifton, N.J.), 1949, 133-146. [Link]
-
Sino Biological. ELISA Troubleshooting: High Background. [Link]
-
ResearchGate. Detergents: Triton X-100, Tween-20, and More. [Link]
-
Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Serwer, L. P., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 46(6), 1107-1125. [Link]
-
Jeyachandran, Y. L., Mielczarski, E., & Mielczarski, J. A. (2010). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. Journal of colloid and interface science, 341(1), 136-142. [Link]
-
Jeong, H. S., Park, S. J., Kim, J. H., Im, D. S., & Kim, H. J. (2018). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. BMB reports, 51(1), 38–43. [Link]
-
Farajollahi, M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 559-563. [Link]
-
Fluidic Sciences Ltd. (2024). Binding Assays: Common Techniques and Key Considerations. [Link]
-
LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. [Link]
-
G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots! [Link]
-
Vlasiou, M., & Giasafaki, D. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5495-5504. [Link]
-
Patsnap Synapse. (2024). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
Unchained Labs. (2023). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
VTechWorks. Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. [Link]
-
Patsnap Eureka. (2024). Triton X-100 in Protein-Lipid Interaction Assays. [Link]
-
American Research Products, Inc. (2018). Elisa troubleshooting tips – High background. [Link]
-
ResearchGate. Can you help me with a problem with high background in ELISA using human sera?. [Link]
-
Ledeen, R. W., & Wu, G. (2018). Click reactions with functional sphingolipids. Beilstein journal of organic chemistry, 14, 2269-2281. [Link]
-
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). [Link]
-
He, X., Schuchman, E. H., & Li, C. M. (2009). Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(10), 965-969. [Link]
-
CiteAb. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]
-
Singh, S., Singh, A., Kumar, A., & Singh, B. (2022). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. BioMed research international, 2022, 6940843. [Link]
-
Hammad, S. M., Crellin, K. C., & Hannun, Y. A. (2008). A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC). Journal of lipid research, 49(4), 892-899. [Link]
Sources
- 1. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6 | Invivochem [invivochem.com]
- 4. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of C18 and C20 Sphingosine
Welcome to the technical support center dedicated to the chromatographic separation of C18 and C20 sphingosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific analytical challenge. The structural similarity of these two long-chain bases, differing by only two carbons in their hydrophobic tails, presents a significant chromatographic challenge. This resource offers field-proven insights and validated protocols to help you achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions you might have when developing a method for separating C18 and this compound.
Q1: What is the primary challenge in separating C18 and this compound?
The main difficulty lies in their high degree of structural similarity. Both are long-chain aliphatic amines with a hydroxyl group and an amino group. The only difference is the length of the hydrocarbon chain (18 carbons for C18 sphingosine and 20 for this compound). In reversed-phase chromatography, where separation is primarily driven by hydrophobicity, this small difference in chain length can result in very similar retention times and, consequently, poor resolution.
Q2: Which type of HPLC column is best suited for this separation?
A high-quality C18 reversed-phase column is the most common and effective choice for separating C18 and this compound. The longer alkyl chain of the C18 stationary phase provides the necessary hydrophobicity to interact differently with the C18 and this compound analytes. Look for columns with high carbon load and good end-capping to minimize interactions with residual silanol groups, which can cause peak tailing. For particularly challenging separations, a C30 column can also be considered to enhance shape selectivity.
Q3: What mobile phase composition should I start with?
A good starting point for mobile phase optimization is a gradient elution using:
-
Mobile Phase A: Water with an additive such as 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: A mixture of organic solvents like methanol/acetonitrile (e.g., 50:50 v/v) or acetonitrile/isopropanol/water (e.g., 10/88/2 v/v/v), also containing 0.1% formic acid and a low concentration of ammonium formate.[1]
The formic acid helps to protonate the sphingosine molecules, leading to better peak shape and improved ionization efficiency for mass spectrometry detection. Ammonium formate acts as a buffer and can also improve peak shape.
Q4: Why is a gradient elution recommended over an isocratic one?
A gradient elution is highly recommended because it allows for the effective separation of compounds with different hydrophobicities. You can start with a higher percentage of the aqueous mobile phase (A) to retain both sphingosines on the column and then gradually increase the percentage of the organic mobile phase (B) to elute them. This compound, being more hydrophobic, will be retained longer on the C18 column and will elute after C18 sphingosine. A shallow gradient will be crucial to maximize the separation between these two closely eluting compounds.
Q5: What are the optimal detection methods for C18 and this compound?
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[2] Since C18 and this compound have different molecular weights, they can be distinguished by their precursor ions. For enhanced specificity, Multiple Reaction Monitoring (MRM) can be used to monitor specific precursor-to-product ion transitions for each analyte. While UV detection is possible, it is less sensitive and lacks the specificity of MS. If using UV, derivatization with a fluorogenic agent like o-phthalaldehyde (OPA) can significantly improve sensitivity.[3][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic separation of C18 and this compound.
Problem 1: Poor or No Separation of C18 and this compound Peaks
Possible Causes:
-
Inadequate Chromatographic Conditions: The mobile phase gradient may be too steep, or the organic solvent may not be optimal for resolving the two compounds.
-
Inappropriate Column Choice: The column may not have sufficient resolving power (e.g., too short, larger particle size, or a less hydrophobic stationary phase).
-
High Flow Rate: A flow rate that is too high can reduce the time for differential partitioning between the mobile and stationary phases.
Solutions:
-
Optimize the Gradient: Make the gradient shallower, especially around the elution time of the sphingosines. A slower increase in the organic mobile phase percentage will provide more time for the separation to occur.
-
Change the Organic Solvent: Experiment with different organic solvents in your mobile phase B. For example, if you are using methanol, try acetonitrile or a mixture of acetonitrile and isopropanol.
-
Use a Longer Column or a Column with Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide higher theoretical plates and thus better resolving power.
-
Reduce the Flow Rate: A lower flow rate can improve resolution, but be mindful of increasing run times.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. Experiment with temperatures in the range of 30-50°C.
Problem 2: Peak Tailing
Possible Causes:
-
Secondary Interactions with Silanol Groups: The basic amine group of sphingosine can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[5][6]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Extra-Column Volume: Dead volume in the HPLC system (e.g., from poorly connected fittings) can cause band broadening and tailing.[5]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not low enough, the silanol groups on the column can be deprotonated and interact with the protonated sphingosine.[6]
Solutions:
-
Use a Low pH Mobile Phase: Incorporate an acid like formic acid (0.1%) into your mobile phase to keep the sphingosine molecules protonated and the silanol groups neutral.[6]
-
Use an End-Capped Column: Choose a high-quality, well-end-capped C18 column to minimize the number of accessible silanol groups.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Check System Connections: Ensure all fittings are properly tightened and that there is no dead volume in the system.
-
Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to block the active silanol sites, but this may interfere with MS detection.[6]
Problem 3: Low Sensitivity or No Peak Detected
Possible Causes:
-
Ion Suppression in MS: Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress the ionization of sphingosines in the mass spectrometer source.[7][8]
-
Poor Sample Preparation: Inefficient extraction of sphingosines from the sample matrix can lead to low concentrations in the final extract.
-
Suboptimal MS Parameters: The ionization source and mass analyzer settings may not be optimized for sphingosine detection.
-
Analyte Degradation: Sphingosines may degrade if the sample is not handled or stored properly.
Solutions:
-
Improve Chromatographic Separation: Optimize your HPLC method to separate the sphingosines from interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.
-
Optimize MS Parameters: Tune the mass spectrometer specifically for C18 and this compound. Optimize parameters such as capillary voltage, gas flow rates, and collision energies for the MRM transitions.
-
Use an Internal Standard: Incorporate a stable isotope-labeled sphingosine or a close structural analog (like C17 sphingosine) as an internal standard to compensate for matrix effects and variations in sample preparation.[9]
-
Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.
Problem 4: Carryover (Ghost Peaks in Blank Injections)
Possible Causes:
-
Adsorption of Lipids: Lipids, including sphingosines, can be "sticky" and adsorb to surfaces in the injector, tubing, and column.
-
Insufficient Needle Wash: The autosampler's needle wash may not be effective at removing all traces of the previous sample.
Solutions:
-
Optimize Needle Wash: Use a strong organic solvent (like isopropanol or methanol) for the needle wash. A multi-solvent wash (e.g., a sequence of strong and weak solvents) can be more effective.
-
Increase Column Wash Time: At the end of your gradient, include a high-organic wash step for a sufficient duration to elute any strongly retained compounds from the column.
-
Inject Blanks: Run blank injections (solvent) between samples to monitor for and mitigate carryover.
Experimental Protocols
Recommended Starting HPLC-MS/MS Method
This protocol provides a robust starting point for developing your separation method. Optimization will likely be required based on your specific instrumentation and sample matrix.
Table 1: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Gradient | 0-2 min: 60% B2-15 min: 60-95% B (linear)15-18 min: 95% B18-18.1 min: 95-60% B (linear)18.1-22 min: 60% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | C18 Sphingosine: m/z 300.3 → 282.3this compound: m/z 328.3 → 310.3C17 Sphingosine (IS): m/z 286.3 → 268.3 |
Note: MRM transitions and collision energies should be optimized for your specific instrument.
Sample Preparation: Protein Precipitation and Lipid Extraction
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 1 µM C17 sphingosine in methanol).
-
Add 400 µL of cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 60% B).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Visualizations
Workflow for Method Development and Troubleshooting
Caption: A logical workflow for method development and troubleshooting for C18 and this compound separation.
References
-
Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Available at: [Link]
-
PubMed. (2024). Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue. Available at: [Link]
-
MDPI. (2022). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Available at: [Link]
-
PubMed. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Available at: [Link]
-
PubMed. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Available at: [Link]
-
PubMed. (2006). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Available at: [Link]
-
LIPID MAPS. (2012). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available at: [Link]
-
MDPI. (2022). Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS. Available at: [Link]
-
ResearchGate. (2006). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Available at: [Link]
-
PubMed Central. (2008). Strategies to improve/eliminate the limitations in shotgun lipidomics. Available at: [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column?. Available at: [Link]
-
ResearchGate. (2022). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Available at: [Link]
-
ResearchGate. (2018). Heterogeneous Ganglioside Standards in LC-MS/MS: Sensitive Method for Quantifying the Major Molecular Components in Mono-Sialo Ganglioside Standards. Available at: [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]
-
PubMed. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. Available at: [Link]
-
ResearchGate. (2022). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Available at: [Link]
-
PubMed. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. Available at: [Link]
-
NRC Publications Archive. (2006). Ion suppression: a major concern in mass spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 9. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in C20 Sphingosine quantification
Introduction
Welcome to the Advanced Lipidomics Support Center. You are likely here because your C20 Sphingosine (d20:1) calibration curve is failing to meet linearity criteria (
Unlike the canonical C18-Sphingosine, the C20-Sphingosine (Eicosasphingosine) variant presents unique hydrophobic challenges. It is "stickier," elutes later, and is often present at significantly lower endogenous levels, making it highly susceptible to adsorption losses and isobaric interference.
This guide is structured to troubleshoot the causality of your data failure. We do not guess; we validate.
Diagnostic Workflow: Why is my curve failing?
Before altering your method, identify the symptom using the decision matrix below.
Figure 1: Diagnostic decision tree for identifying the root cause of calibration failures in lipidomics.
Troubleshooting Q&A
Q1: My low-concentration standards are disappearing (non-linear at the low end). Is the instrument sensitivity the problem?
Scientist's Verdict: It is rarely the instrument; it is almost certainly adsorption . C20-Sphingosine is highly hydrophobic. If you prepare your standard curve in a high-aqueous solvent (e.g., <50% organic) or use standard polypropylene tubes without additives, the lipid will coat the walls of the vial before it ever reaches the injector.
The Fix: The "Carrier Protein" or "High Organic" Protocol You must prevent the lipid from interacting with the container surface.
-
Solvent Approach: Ensure your calibration standards are dissolved in at least 80% Methanol (MeOH) or Methanol:Chloroform (2:1) .
-
Bio-Mimetic Approach (Preferred): If your matrix is plasma, use a surrogate matrix like 4% BSA (Bovine Serum Albumin). Albumin binds sphingolipids, keeping them in solution and preventing wall adsorption [1].
Validation Step: Inject your lowest standard (LLOQ) from a glass vial versus a polypropylene vial. If the glass vial response is >30% higher, you have plastic adsorption.
Q2: I see "Ghost Peaks" or carryover in my blanks after a high standard. How do I clean the system?
Scientist's Verdict: Sphingolipids are notorious for carryover in the LC autosampler needle and valve rotor seals. Standard aqueous/organic washes are insufficient.
The Fix: The "Magic Mix" Needle Wash Replace your weak needle wash with a chaotropic solvent mixture capable of stripping lipids.
-
Composition: 25% Methanol : 25% Acetonitrile : 25% Isopropanol : 25% Water + 0.1% Formic Acid [2].
-
Protocol: Program a "pre-injection" and "post-injection" wash (minimum 10 seconds) for the needle and the injection port.
Q3: My calibration curve is 0.99, but my low QCs constantly fail accuracy (>20% bias). Why?
Scientist's Verdict: You are likely using unweighted linear regression .
In LC-MS/MS, variance is heteroscedastic—meaning the standard deviation increases as concentration increases. A standard linear regression (
The Fix: Apply
-
Change your regression model to Linear,
weighting . -
Recalculate your back-calculated concentrations. You will likely see the low QC bias drop significantly.
Q4: Can I use C17-Sphingosine as an Internal Standard (IS)?
Scientist's Verdict: Use with extreme caution. While C17-Sphingosine is a common structural analog, it is not an isotopic label. It has a different retention time (RT) than C20-Sphingosine.
-
The Risk: If you have matrix effects (ion suppression from phospholipids) at the C20 elution time, the C17 IS (eluting earlier) will not experience that suppression. Your ratio will be incorrect.
-
The Solution: Use C20-Sphingosine-d7 (or d9). If unavailable, C18-Sphingosine-d7 is a better surrogate than C17, as its hydrophobicity is closer to C20 [4].
Core Protocol: Optimized Extraction & Calibration
This protocol uses Alkaline Methanolysis to remove interfering phospholipids while preserving the sphingoid base, followed by a single-phase extraction to minimize loss [5].
Materials
-
Analyte: this compound (d18:1/20:0 or d20:1).
-
Internal Standard: C20-Sphingosine-d7 (100 nM working solution).
-
Hydrolysis Buffer: 1M KOH in Methanol.
Step-by-Step Workflow
Figure 2: Optimized extraction workflow featuring alkaline methanolysis to reduce matrix effects.
Data Summary: Common Failure Modes
Use this table to benchmark your current data against expected performance.
| Parameter | Acceptance Criteria (Bioanalysis) | Common Failure Value | Root Cause |
| Linearity ( | Adsorption (low end) or Saturation (high end). | ||
| Accuracy (Bias) | Wrong weighting factor used. | ||
| Precision (%CV) | Inconsistent pipetting or IS not equilibrated. | ||
| Carryover | Weak needle wash; column frit contamination. | ||
| Retention Time | Column aging or mobile phase evaporation. |
References
-
LIPID MAPS® Lipidomics Gateway. (2023). Sphingolipid Analysis Protocols and Internal Standards. [Link]
-
Waters Corporation. (2022). Mitigating Carryover in LC-MS/MS Analysis of Hydrophobic Compounds. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
Caretti, A., & Paroni, R. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids. Journal of Applied Bioanalysis. [Link]
Sources
Technical Support Center: Navigating C20 Sphingosine Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C20 sphingosine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent cytotoxicity of this compound in cell-based assays. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and obtain reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about the properties, handling, and cytotoxic nature of this compound.
Q1: What is this compound and how does it differ from the more common C18 sphingosine?
A1: this compound is a long-chain sphingoid base, a fundamental component of sphingolipids, which are integral to cell membrane structure and signaling.[1][2] Unlike the more ubiquitous C18 sphingosine, this compound is found in significant amounts primarily in the gangliosides of the central nervous system (CNS).[1][3] Its presence increases during neuronal development and maturation.[1][3] The two additional carbons in its acyl chain can alter the physicochemical properties of the membranes they inhabit, potentially influencing membrane fluidity and the formation of lipid rafts.
Q2: Why is this compound cytotoxic to cells in culture?
A2: Exogenously added this compound, like other sphingosines, can induce programmed cell death, or apoptosis.[4][5] This is not an experimental artifact but a reflection of its biological role as a signaling molecule. The primary mechanisms of sphingosine-induced cytotoxicity involve:
-
Disruption of Pro-Survival Pathways: Sphingosine can inhibit key pro-survival kinases such as Protein Kinase C (PKC) and Akt/PKB.[4]
-
Activation of Pro-Apoptotic Pathways: It can lead to the activation of downstream effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[4][6]
-
Mitochondrial Dysfunction: Sphingosine can promote the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[4][7]
-
Lysosomal Membrane Permeabilization: At certain concentrations, sphingosine can accumulate in lysosomes, leading to their rupture and the release of proteases that trigger apoptosis.[8]
Q3: How should I prepare and handle this compound for my experiments?
A3: Proper handling is critical to ensure the stability and activity of this compound and to obtain reproducible results. Sphingolipids can be challenging to work with due to their hydrophobic nature.
-
Storage: Store this compound solutions at -20°C. Avoid repeated freeze-thaw cycles. Storing at -80°C may cause the lipid to precipitate out of solution.[9]
-
Solubilization: Most sphingolipids are soluble in methanol or ethanol.[9] To prepare a stock solution, dissolve the powdered this compound in the appropriate solvent. If you observe any precipitate, gentle warming (up to 45°C) and sonication can help redissolve the lipid.[9]
-
Working Solutions: For cell-based assays, the organic solvent used for the stock solution must be diluted to a final concentration that is non-toxic to your cells (typically <0.1%). It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all your experiments.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Excessive and Rapid Cell Death Observed at Low Concentrations
Q: I'm observing widespread cell death in my cultures even at what I believe are low concentrations of this compound. How can I mitigate this?
A: This is a common challenge, as different cell lines exhibit varying sensitivities to sphingosine-induced apoptosis. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Stock Solution Concentration and Integrity:
-
Action: Re-verify the initial weight of the this compound and the volume of solvent used to prepare your stock solution.
-
Rationale: An error in the initial stock preparation can lead to unintended high concentrations in your experiments. If possible, use a fresh vial of this compound to rule out degradation of the compound.
-
-
Perform a Dose-Response and Time-Course Experiment:
-
Action: Design an experiment with a broad range of this compound concentrations and multiple time points.
-
Rationale: This will allow you to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line and identify the optimal time window for observing your desired biological effect before widespread cell death occurs.
-
| Cell Line Type | Suggested Starting Concentration Range (µM) | Suggested Incubation Times (hours) |
| Cancer Cell Lines (e.g., HeLa, A549) | 1 - 50 | 6, 12, 24, 48 |
| Primary Neurons/Astrocytes | 0.1 - 25 | 4, 8, 16, 24 |
| Immortalized Kidney/Liver Cells | 5 - 100 | 12, 24, 48, 72 |
-
Optimize Cell Seeding Density:
-
Action: Test different initial cell seeding densities.
-
Rationale: Lower density cultures can be more susceptible to cytotoxic agents. A higher cell density might provide some protective effect through cell-cell contacts and secreted factors.
-
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
Q: My cytotoxicity assay results show high standard errors between replicate wells treated with the same concentration of this compound. What could be the cause?
A: High variability can obscure real biological effects. The following steps can help improve the reproducibility of your assays:
-
Ensure Homogeneous Cell Seeding:
-
Action: After trypsinizing and resuspending your cells, ensure you have a single-cell suspension before plating. Pipette up and down gently but thoroughly.
-
Rationale: Cell clumps will lead to an uneven distribution of cells in the wells of your microplate, causing variability in the final readout.
-
-
Check for Pipetting Inaccuracies:
-
Action: Use calibrated pipettes and be consistent with your pipetting technique. When using multichannel pipettes, ensure all tips are securely fitted and aspirating/dispensing equal volumes.[10]
-
Rationale: Small errors in pipetting can lead to significant differences in the final concentration of this compound or the number of cells per well.
-
-
Address Potential Edge Effects:
-
Action: Avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.
-
Rationale: The outer wells of a microplate are more prone to evaporation, which can concentrate the cytotoxic compound and lead to skewed results.
-
-
Rule out Contamination:
-
Action: Regularly check your cell cultures for signs of microbial contamination.
-
Rationale: Contamination can induce cell stress and death, confounding the results of your cytotoxicity assay.
-
Issue 3: Inconsistent or Unexpected Mechanistic Results
Q: I'm trying to investigate the downstream signaling pathways of this compound-induced cytotoxicity, but my results are not consistent with the literature. What should I consider?
A: Delving into the mechanism of action requires careful experimental design and interpretation. Here are some key considerations:
-
Metabolic Interconversion of Sphingolipids:
-
Insight: Remember that exogenously added sphingosine can be metabolized by the cell into other bioactive sphingolipids, such as ceramide or sphingosine-1-phosphate (S1P).[5][11] Ceramide is also pro-apoptotic, while S1P is generally pro-survival.[4][12][13]
-
Action: Consider using inhibitors of enzymes in the sphingolipid metabolic pathway to dissect the specific effects of this compound. For example, a ceramide synthase inhibitor can help determine if the observed effects are due to sphingosine itself or its conversion to ceramide.
-
-
Cell-Type Specific Responses:
-
Insight: The expression levels of different sphingolipid-metabolizing enzymes and signaling proteins can vary significantly between cell types.
-
Action: Before starting your experiments, research the known sphingolipid metabolism and signaling pathways in your cell line of interest. This will help you form more targeted hypotheses.
-
-
Choice of Apoptosis Assay:
-
Insight: Different apoptosis assays measure different events in the cell death process.
-
Action: Use a combination of assays to get a more complete picture. For example, an early marker of apoptosis like Annexin V staining can be complemented with a later-stage marker like a caspase-3/7 activity assay.
-
Section 3: Key Experimental Protocols & Visualizations
Protocol: Standard Cytotoxicity Assay using a Resazurin-based Reagent
This protocol provides a general framework for assessing this compound cytotoxicity. Optimization of cell number, drug concentration, and incubation times is essential for each cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete cell culture medium.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Visualizing the Core Cytotoxic Pathway of Sphingosine
Caption: Systematic Workflow for Troubleshooting Cytotoxicity Assays.
References
-
Yohe, H. C., et al. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. Journal of Biological Chemistry. Available at: [Link]
-
Gude, D. R., et al. (2008). Sphingosine prevents rhinoviral infections. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Cuvillier, O., et al. (2001). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Gibb, S. L., et al. (2015). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Kågedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal. Available at: [Link]
-
Sonnino, S., & Chigorno, V. (2000). The structure of gangliosides hides a code for determining neuronal functions. Journal of Neurochemistry. Available at: [Link]
-
Valsecchi, M., et al. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. FEBS Letters. Available at: [Link]
-
Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Chang, J., et al. (2012). "Fix and Click" for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells. ACS Chemical Biology. Available at: [Link]
-
Al-Gayyar, M. M. H., et al. (2021). Evidence for ceramide induced cytotoxicity in retinal ganglion cells. Scientific Reports. Available at: [Link]
-
Chao, Y., et al. (1998). Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells. Biochemical Journal. Available at: [Link]
-
Giussani, P., et al. (2014). Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors. Journal of Lipid Research. Available at: [Link]
-
He, P., et al. (2021). Probing compartment-specific sphingolipids with targeted bacterial sphingomyelinases and ceramidases. Journal of Lipid Research. Available at: [Link]
-
Selim, M. A., et al. (2012). Sphingosine-1-phosphate inhibits the cytotoxic activity of NK cells via Gs protein-mediated signalling. Immunology. Available at: [Link]
-
Esaki, S., et al. (2015). Cytotoxicity of 1-deoxysphingolipid unraveled by genome-wide genetic screens and lipidomics in Saccharomyces cerevisiae. Molecular Biology of the Cell. Available at: [Link]
-
Al-Amri, J., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Scientific Reports. Available at: [Link]
-
Chen, Y., et al. (2022). Sphingosine-1-phosphate receptor 3 promotes neuronal apoptosis via the TNF-α/caspase-3 signaling pathway after acute intracerebral hemorrhage. Journal of Neuroinflammation. Available at: [Link]
-
Ohta, H., et al. (1994). A Possible Role of Sphingosine in Induction of Apoptosis by Tumor Necrosis Factor-Alpha in Human Neutrophils. Journal of Biological Chemistry. Available at: [Link]
-
Wang, H., et al. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Oncology Letters. Available at: [Link]
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Current Opinion in Cell Biology. Available at: [Link]
-
Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal. FASEB Journal. Available at: [Link]
-
Bean, S. R., et al. (2018). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research. Available at: [Link]
-
Al-Gayyar, M. M. H., et al. (2021). Evidence for Ceramide induced Cytotoxicity in Retinal Ganglion Cells. Scientific Reports. Available at: [Link]
-
Al-Juboori, S. I., et al. (2021). Targeting Sphingosine-1-Phosphate Signaling in Breast Cancer. Cancers. Available at: [Link]
-
Weigert, A., et al. (2010). Cleavage of sphingosine kinase 2 by caspase-1 provokes its release from apoptotic cells. FASEB Journal. Available at: [Link]
-
Kim, H. J., et al. (2010). Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c. Journal of Neuroscience Research. Available at: [Link]
-
Torres, A., et al. (2021). Targeting Sphingolipids for Cancer Therapy. Cancers. Available at: [Link]
-
Kumar, P., & Kadekaro, A. L. (2015). Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Reddit. (2019). How can I improve my cytotoxicity assays?. Available at: [Link]
-
Martin, D. P., et al. (2000). Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. The FEBS Journal. Available at: [Link]
-
Wikipedia. (n.d.). Sphingosine-1-phosphate. Available at: [Link]
-
Strosznajder, J. B., et al. (2013). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecular Neurobiology. Available at: [Link]
-
Mayo Clinic. (2025). Ceramide Risk Score: How to Incorporate it Into Your CV Prevention Practice. YouTube. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate inhibits the cytotoxic activity of NK cells via Gs protein-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Long-Chain Sphingoid Bases (LCBs)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting High-Sensitivity Analysis of Sphingoid Bases (Sphingosine, Sphinganine, Phytosphingosine)
Introduction: The "Deceptively Simple" Analyte
Welcome to the technical support hub. You are likely here because your sphingosine data is noisy, your recovery is inconsistent, or your LC-MS/MS signals suggest biological impossibility (e.g., free sphingosine levels rivaling ceramides).
Long-chain sphingoid bases (LCBs) are the structural backbones of all sphingolipids.[1] Unlike glycerolipids, they possess an amide backbone and free hydroxyls, making them amphipathic "sticky" molecules. They lack a chromophore, making UV detection useless without derivatization.
This guide addresses the three most critical failure points: Extraction Artifacts , In-Source Fragmentation (ISF) , and Isomeric Co-elution .
Module 1: Extraction & Sample Preparation
The Pre-Analytical Minefield
The Core Problem: LCBs exist in two pools: "Free" (signaling active, low abundance) and "Backbone" (bound in ceramides/sphingomyelins, high abundance).
-
Pitfall: Using harsh acid hydrolysis to measure "total" LCBs often degrades the analyte or causes N-acyl to O-acyl migration , creating artifacts.
-
Pitfall: Standard lipid extractions (Folch/Bligh-Dyer) at neutral pH often partition free LCBs poorly into the organic phase due to their positive charge at physiological pH.
Troubleshooting Table: Extraction Failures
| Symptom | Root Cause | Corrective Action |
| Low Recovery of Free Bases | pH Mismatch: At neutral/acidic pH, the amine group ( | Alkaline Extraction: Adjust the aqueous phase to pH > 10 using KOH or Ammonium Hydroxide before adding organic solvent to force LCBs into the organic phase [1]. |
| Variable Quantification | Adsorption: LCBs adhere avidly to glass and plastic surfaces. | Silanization: Use silanized glass vials. Avoid standard polypropylene tubes for low-concentration samples. |
| Artificial "Unknown" Peaks | Hydrolysis Artifacts: Acid hydrolysis causes migration of the fatty acid from the Nitrogen to the Oxygen (O-acyl migration). | Enzymatic Hydrolysis: Use Ceramidases for specific cleavage if "total" base measurement is required, or strictly control acid hydrolysis time/temp (e.g., 1M HCl in MeOH, 1h @ 80°C) [2]. |
Workflow Diagram: Differential Extraction Strategy
Figure 1: Decision tree for LCB extraction. Note the critical risk of artifacts during acid hydrolysis.
Module 2: Mass Spectrometry & Detection
The "In-Source Fragmentation" Trap
The Core Problem: This is the single most common reason for retracted papers in sphingolipidomics. Ceramides (Cer) are vastly more abundant than free Sphingosine (Sph). In the electrospray ionization (ESI) source, labile Cer species can lose their fatty acyl chain before entering the mass analyzer.
-
Result: The mass spectrometer sees an ion at m/z 300.3 (Sphingosine) that actually originated from a Ceramide.
-
Consequence: You report 100x higher free sphingosine levels than reality.
The Mechanism of Failure
-
Ceramide (d18:1/16:0) enters the source.
-
High voltage/temperature causes "In-Source Fragmentation" (ISF).
-
The N-acyl chain is cleaved.
-
The remaining ion is isobaric (same mass) as endogenous Sphingosine (d18:1).
-
If Ceramide and Sphingosine co-elute, you cannot distinguish them.
Protocol: Validating ISF
To prove your Sphingosine signal is real, you must perform an ISF Check :
-
Inject Pure Ceramide Standard: Inject a high concentration of a Ceramide standard (e.g., C16-Ceramide) without any Sphingosine.
-
Monitor Sphingosine Channel: Watch the MRM transition for Sphingosine (e.g., 300.3
282.3). -
Calculate % ISF:
-
Threshold: If ISF > 0.5% and your chromatography is poor, your data is compromised [3].
Diagram: The ISF Artifact Pathway
Figure 2: Mechanism of In-Source Fragmentation (ISF) leading to false quantification of sphingosine.
Module 3: Chromatographic Resolution
Separating the Artifacts
Because ISF is physically unavoidable in many MS sources, chromatography is your only defense. You must chromatographically separate the Ceramide (the source of the artifact) from the Sphingosine (the target).
Recommended Column Chemistries
-
C18 Columns (Reversed Phase):
-
Pros: Robust, standard.
-
Cons: Free bases often tail due to silanol interactions.
-
Fix: Use "end-capped" columns or high pH mobile phases (Ammonium Hydroxide, pH 10) to keep bases deprotonated and sharp.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Pros: Excellent for polar headgroups; separates classes well.
-
Cons: Long equilibration times.
-
Separation Logic
-
Sphingosine (d18:1) elutes early on C18 (polar).
-
Ceramides elute late on C18 (hydrophobic).
-
Success Criteria: If the Sphingosine peak appears at 2.5 min and the Ceramide peak appears at 8.0 min, ISF is irrelevant because the artifact signal will appear at 8.0 min (the retention time of the parent), not at 2.5 min.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use C17-Sphingosine as an internal standard?
A: Yes, but with caution. C17-LCBs are non-endogenous and behave similarly to C18-LCBs.[2] However, they do not correct for matrix effects as perfectly as stable isotope-labeled standards (e.g.,
Q: My sphingosine-1-phosphate (S1P) peaks are splitting. A: This is likely an isomer issue. S1P can interconvert or degrade. Ensure your mobile phase is acidic (Formic acid) to stabilize the phosphate group, and check for column overload. Also, verify your standard purity; some commercial standards contain isomers.
Q: Why do I see high background noise in the sphingosine channel? A: Check your system wash solvents. LCBs are "sticky" and cause carryover.
-
Wash Solution: Use 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid. Isopropanol is crucial for solubilizing lipid residues from the injector needle.
References
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3][4] Methods. Link
-
Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Link
-
Li, Y., et al. (2020). Avoidance of artifacts in the analysis of sphingolipids by liquid chromatography-mass spectrometry. Journal of Lipid Research. Link
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Link
Sources
Validation & Comparative
Technical Guide: Cross-Species Analysis of C20 Sphingosine Metabolism
The "Hidden Variable" in Sphingolipid Signaling and Neurodegeneration
Executive Summary: The C18 Bias
In the vast majority of sphingolipid research, "Sphingosine" is synonymous with d18:1 (18-carbon backbone). However, this simplification creates a blind spot in drug development, particularly for neurodegenerative diseases like Niemann-Pick Type C (NPC) and Alzheimer's.
C20 Sphingosine (Eicosasphingosine, d20:1) is not merely a minor structural variant; it is a spatially distinct signaling molecule enriched in the mammalian brain. Crucially, the ratio of C18 to C20 varies significantly between murine models and human tissues , potentially confounding preclinical efficacy data.
This guide provides an objective comparison of C20 metabolism across species, outlines the specific biosynthetic pathways involved, and details a self-validating LC-MS/MS protocol for resolving these isobaric-like species.
The Biochemistry of Chain Length: A Branching Path
The length of the sphingoid base is determined at the very first step of de novo synthesis. While Serine Palmitoyltransferase (SPT) typically condenses Palmitoyl-CoA (C16) with Serine to form the C18 backbone, the enzyme can also accept Stearoyl-CoA (C18) to generate the C20 backbone.
The Enzymatic Switch
Unlike the generation of short-chain bases (d16:1), which is driven by the SPTLC3 subunit, the production of C20 bases is primarily attributed to the SPTLC2 subunit functioning in concert with specific small subunits (ssSPTs), particularly ssSPTb .
-
Standard Pathway: SPTLC1/SPTLC2 + Palmitoyl-CoA
C18-Sphinganine d18:1 Sphingosine -
C20 Pathway: SPTLC1/SPTLC2 (+ssSPTb) + Stearoyl-CoA
C20-Sphinganine d20:1 Sphingosine
Pathway Visualization
The following diagram illustrates the bifurcation of sphingolipid synthesis based on Acyl-CoA availability.
Caption: Bifurcation of sphingoid base synthesis. C20 production relies on Stearoyl-CoA availability and specific SPT subunit modulation.
Cross-Species Comparative Data
The assumption that mouse sphingolipid metabolism mirrors human metabolism is dangerous when studying neurological conditions.
The Brain Maturation Gap
In both species, d20:1 is negligible in non-neuronal tissues but accumulates in the brain. However, the timing and distribution differ.
| Feature | Mus musculus (Mouse) | Homo sapiens (Human) | Implication for Drug Dev |
| d20:1 Abundance | Low at birth; increases slowly with age.[1] | Very low at birth; increases significantly during childhood/adolescence. | Mouse models of pediatric diseases may under-represent C20 pathology. |
| Ganglioside Ratio | GM1 contains mixed d18:1/d20:[2][3]1. | GM1 accumulates high levels of d20:1, specifically in the hippocampus. | Drugs targeting lipid rafts must account for the tighter packing of C20 chains in humans. |
| NPC Pathology | Accumulates d18:1 and d20:1 in liver/brain. | Massive accumulation of d20:1 in brain; correlates with neurodegeneration. | Efficacy of substrate reduction therapy (SRT) may vary if the inhibitor doesn't target Stearoyl-CoA usage. |
Case Study: Niemann-Pick Type C (NPC)
In NPC, the failure of the NPC1 transporter leads to a lysosomal traffic jam. While cholesterol is the hallmark, sphingosine accumulation is the primary driver of calcium dysregulation.[4]
-
Data Insight: In NPC1-mutant cells, d20:1 sphingosine accumulates disproportionately compared to wild-type cells. This "toxic" lipid is often missed in standard panels that only scan for mass 300.3 (d18:1).
Analytical Protocol: Resolving d18 vs d20
Challenge: d18:1 and d20:1 are chemically similar. Solution: They are not isobaric (d18:1 = m/z 300.3; d20:1 = m/z 328.3), but they require chromatographic separation to prevent ion suppression and to distinguish them from other isomers.
Internal Standard Selection (Trustworthiness)
Do NOT use deuterated d18:1 (e.g., d18:1-d7) as the sole standard if you are quantifying d20:1.
-
Recommended IS: d17:1 Sphingosine . It is non-endogenous in mammals and elutes between d16 and d18, providing a reliable retention time anchor.
Step-by-Step Extraction & LC-MS/MS Workflow
Reagents:
-
LC-MS Grade Methanol, Formic Acid, Ammonium Formate.
-
Internal Standard: d17:1 Sphingosine (Avanti Polar Lipids).
Protocol:
-
Homogenization: Homogenize 10mg brain tissue in 200µL PBS.
-
Lysis & Spike: Add 10 pmol d17:1 Internal Standard.
-
Extraction (Single Phase): Add 1.5 mL Methanol/Chloroform (2:1). Sonicate 30s.
-
Why? Traditional Bligh-Dyer (two-phase) can lose polar sphingoid bases to the aqueous phase. A single-phase protein precipitation is more robust for free bases.
-
-
Incubation: 48°C for 12 hours (Optional: Only if measuring total backbone; requires alkaline hydrolysis). For free sphingosine, skip this.
-
Clarification: Centrifuge 12,000 x g for 10 min. Transfer supernatant.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.
-
Gradient: 70% B to 100% B over 5 minutes. (d20:1 is more hydrophobic and will elute after d18:1).
-
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for separating sphingoid bases by chain length.
References
-
Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures.[2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Hornemann, T., et al. (2009). The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases.[5] Journal of Biological Chemistry. Link
-
Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS).[6] Biochimica et Biophysica Acta (BBA).[6] Link
-
Lloyd-Evans, E., et al. (2008). Niemann-Pick disease type C1 is a sphingosine storage disease that causes deregulation of lysosomal calcium. Nature Medicine. Link
-
Merrill, A. H., et al. (2011). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research.[3] Link
Sources
- 1. Changes in sphingosine and fatty acid components of the gangliosides in developing rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Differential Anatomical Expression of Ganglioside GM1 Species Containing d18:1 or d20:1 Sphingosine Detected by MALDI Imaging Mass Spectrometry in Mature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPTLC3 regulates plasma membrane sphingolipid composition to facilitate hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
A Researcher's Guide to Validating C20 Sphingosine Pathways Using Sphingolipid Synthesis Inhibitors
For researchers, scientists, and drug development professionals investigating the nuanced roles of specific sphingolipid species, the validation of distinct metabolic pathways is paramount. The C20 sphingosine pathway, while less ubiquitous than its C18 counterpart, plays a critical role in specific biological contexts, particularly in neuronal tissues.[1][2] This guide provides an in-depth comparison of common sphingolipid synthesis inhibitors, offering a framework for their strategic use in elucidating the synthesis and function of C20-containing sphingolipids. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison of key inhibitory agents.
The this compound Pathway: A Specialized Branch of Sphingolipid Metabolism
Sphingolipids are a diverse class of lipids integral to membrane structure and cellular signaling.[3] The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and an acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4] The length of the resulting sphingoid base is determined by the acyl-CoA substrate specificity of the SPT complex. While the canonical pathway utilizes palmitoyl-CoA (C16) to generate a C18 sphingoid backbone, the incorporation of longer-chain acyl-CoAs can produce longer sphingoid bases, such as this compound.
The mammalian SPT enzyme is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[5] The SPTLC2 subunit exhibits a preference for longer acyl-CoAs, leading to the formation of C18 and C20 sphingoid bases.[5][6] In contrast, the SPTLC3 subunit favors shorter acyl-CoAs, resulting in C14 and C16 sphingoid bases.[6] Therefore, the expression and activity of the SPTLC2-containing SPT complex are critical for the initiation of the this compound pathway.
Following the formation of the C20 sphinganine backbone, it is acylated by a family of six ceramide synthases (CerS) to form dihydroceramides. Each CerS isoform displays specificity for fatty acyl-CoAs of different lengths. Subsequent desaturation of dihydroceramide yields ceramide, the central hub of sphingolipid metabolism from which more complex sphingolipids, including sphingomyelin and glycosphingolipids, are derived.
Detailed Experimental Protocols
I. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare stock solutions of Myriocin (in DMSO or ethanol) and Fumonisin B1 (in water or cell culture medium).
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing the vehicle control, Myriocin (e.g., 1-10 µM), or Fumonisin B1 (e.g., 25-100 µM). The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental goals.
-
Incubation: Incubate the cells for a period sufficient to observe changes in the sphingolipid profile (e.g., 24-72 hours).
II. Sphingolipid Extraction
This protocol is adapted from established methods for sphingolipid extraction.
-
Cell Harvest: Aspirate the medium, wash the cells with ice-cold PBS, and harvest by scraping or trypsinization. Pellet the cells by centrifugation.
-
Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Add a cocktail of odd-chain sphingolipid internal standards (e.g., C17-sphinganine, C17-ceramide) to each sample for accurate quantification.
-
Lipid Extraction: Perform a single-phase extraction by adding a mixture of methanol and chloroform (typically in a 2:1 v/v ratio). Vortex thoroughly and incubate at 48°C for 2 hours.
-
Phase Separation: Induce phase separation by adding chloroform and water. Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
III. LC-MS/MS Analysis
The following are general parameters that should be optimized for your specific instrumentation.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to resolve different sphingolipid classes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for C20-Ceramide with C18:0 acyl chain): The precursor ion would be the [M+H]+ of the C20-sphingosine base linked to a C18:0 fatty acid. The product ion would typically be the m/z of the C20 long-chain base fragment. Specific transitions should be determined using authentic standards.
-
IV. Data Analysis and Interpretation
-
Quantification: Integrate the peak areas for each C20 sphingolipid species and the corresponding internal standard.
-
Normalization: Normalize the peak area of each analyte to the peak area of its corresponding internal standard. Further normalize to the total protein content of the cell pellet.
-
Comparison: Compare the normalized levels of C20-sphinganine and C20-ceramide across the different treatment groups (Vehicle, Myriocin, Fumonisin B1).
Anticipated Results and Validation
A successful validation experiment will yield a clear and predictable pattern of changes in the C20 sphingolipid profile for each inhibitor, as summarized in the table below.
| Analyte | Vehicle Control | Myriocin Treatment | Fumonisin B1 Treatment | Pathway Validation |
| C20-Sphinganine | Basal Level | ↓↓↓ (Significantly Decreased) | ↑↑↑ (Significantly Increased) | Confirms SPT and CerS are active in the C20 pathway. |
| C20-Ceramide | Basal Level | ↓↓↓ (Significantly Decreased) | ↓↓ (Significantly Decreased) | Confirms C20-Ceramide is a product of the de novo pathway. |
The observation of these distinct and opposing effects on the C20-sphinganine pool between Myriocin and Fumonisin B1 treatment provides strong evidence for an active this compound synthesis pathway in your experimental system. The concomitant decrease in C20-ceramide in both treatment groups further validates that its production is dependent on the sequential action of SPT and CerS.
By employing this comparative and data-driven approach, researchers can confidently validate the this compound pathway and proceed to investigate its specific contributions to cellular physiology and disease with a high degree of scientific rigor.
References
-
Myriocin and Fumonisin B1 block sphingolipid biosynthesis in RAW macrophages and dendritic cell lines. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Riley, R. T., & Merrill, A. H., Jr. (2019). Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. Journal of Lipid Research, 60(7), 1183–1189. [Link]
-
Antonella, D., et al. (2022). Targeted Sphingolipid Analysis in Heart, Gizzard, and Breast Muscle in Chickens Reveals Possible New Target Organs of Fumonisins. Toxins, 14(12), 827. [Link]
-
Li, W., et al. (2022). LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta. Foods, 11(21), 3491. [Link]
-
Hornemann, T., et al. (2009). The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases. Journal of Biological Chemistry, 284(40), 27298–27307. [Link]
-
Medina-Gali, R. M., et al. (2008). Myriocin, a Serine Palmitoyltransferase Inhibitor, Alters Regional Brain Neurotransmitter Levels Without Concurrent Inhibition of the Brain Sphingolipid Biosynthesis in Mice. Basic & Clinical Pharmacology & Toxicology, 102(5), 443–449. [Link]
-
Sharma, R. P., et al. (2001). Inhibition of serine palmitoyltransferase by myriocin, a natural mycotoxin, causes induction of c-myc in mouse liver. Biochemical Pharmacology, 62(1), 113–119. [Link]
-
Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 55(6), 1211–1216. [Link]
-
Ikushiro, H., et al. (2019). Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum. Journal of Biological Chemistry, 294(14), 5485–5495. [Link]
-
D'Avanzo, C., & Aronica, E. (2023). Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development. Journal of Neurochemistry, 169(1), 2-22. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. Biochemical Pharmacology, 59(10), 1211–1216. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Effects of fumonisin B1 and myriocin on accumulation of total ceramides upon heat shock. Journal of Lipid Research, 51(10), 3043–3049. [Link]
-
Tower, R. J., et al. (2023). SPTLC3 Is Essential for Complex I Activity and Contributes to Ischemic Cardiomyopathy. Circulation, 147(17), 1304–1319. [Link]
-
Sullards, M. C., et al. (2007). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Methods in Enzymology, 432, 83–115. [Link]
-
Neuronal sphingolipid synthesis takes place across multiple cellular compartments. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Pewzner-Jung, Y., et al. (2014). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. Journal of Biological Chemistry, 289(36), 25011–25026. [Link]
-
Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1485(2-3), 109–121. [Link]
-
Gstrein, T., et al. (2022). Sphingoid Base Diversity. International Journal of Molecular Sciences, 23(23), 14757. [Link]
-
Ussher, J. R., et al. (2014). Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes. PLoS ONE, 9(8), e104753. [Link]
-
Han, X., & Gross, R. W. (2005). Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores. Journal of Lipid Research, 46(4), 814–822. [Link]
-
Aureli, M., et al. (2017). Sphingolipids: membrane microdomains in brain development, function and neurological diseases. Open Biology, 7(5), 170078. [Link]
-
Gable, K., et al. (2009). SPTLC3 subunit of serine palmitoyltransferase is responsible for the generation of short chain sphingoid bases. Journal of Lipid Research, 50(9), 1843–1851. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. Biochemical Pharmacology, 59(10), 1211–1216. [Link]
-
Sullards, M. C., et al. (2007). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
Chetwynd, A. J., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]
-
Hojjati, M. R., & Jiang, X. C. (2005). Serine palmitoyl-CoA transferase (SPT) deficiency and sphingolipid levels in mice. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(2), 147–154. [Link]
-
Chaurasia, B., et al. (2021). SPTLC3 regulates plasma membrane sphingolipid composition to facilitate hepatic gluconeogenesis. Nature Communications, 12(1), 1–16. [Link]
-
D'Avanzo, C., & Aronica, E. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences, 23(10), 5649. [Link]
-
High-speed cortical connectomics using optomapping | Webinar | Neuroscience. (2023, July 18). YouTube. [Link]
-
Serine C-palmitoyltransferase. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Kelleher, B., et al. (2018). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites, 8(4), 75. [Link]
-
Alecu, I., et al. (2022). Serine Palmitoyltransferase Subunit 3 and Metabolic Diseases. Advances in Experimental Medicine and Biology, 1372, 35–45. [Link]
-
Chen, Y., et al. (2021). Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog. Catalysis Science & Technology, 11(18), 6176–6184. [Link]
-
Li, W., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(3), e23101. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipids: membrane microdomains in brain development, function and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine Palmitoyltransferase Subunit 3 and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
